Technical Documentation Center

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid
  • CAS: 90561-06-1

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic Acid Abstract This technical guide provides a comprehensive analysis of the predicted , a novel pyrazole d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted , a novel pyrazole derivative of interest in medicinal chemistry and drug development. In the absence of direct experimental data for this specific molecule, this document establishes a scientifically grounded, predictive framework. By systematically evaluating the structural contributions of the 4-bromo-3,5-dimethyl-1H-pyrazole and succinic acid moieties, and drawing comparisons with structurally related analogs, we delineate the expected characteristics of the title compound. This guide further details the requisite experimental protocols for the empirical determination and validation of these properties, offering a robust roadmap for researchers. The intended audience includes medicinal chemists, pharmacologists, and formulation scientists engaged in the characterization of new chemical entities.

Introduction and Molecular Structure Analysis

The compound 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a heterocyclic dicarboxylic acid. Its structure integrates a substituted pyrazole ring with a succinic acid side chain. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous therapeutic agents. The succinic acid component, a dicarboxylic acid, is a key intermediate in cellular metabolism[1]. The strategic combination of these two moieties suggests a potential for diverse biological interactions and a complex physicochemical profile that warrants detailed investigation.

A critical analysis of the molecular structure reveals several key features that will dictate its physicochemical properties:

  • The Pyrazole Core: The 3,5-dimethyl substitution pattern influences the steric and electronic environment of the ring. The nitrogen atoms act as hydrogen bond acceptors, while the aromatic nature of the ring can lead to π-π stacking interactions.

  • The Bromo Substituent: The presence of a bromine atom at the 4-position of the pyrazole ring is expected to significantly impact the molecule's lipophilicity, electron density, and potential for halogen bonding.

  • The Succinic Acid Moiety: This dicarboxylic acid side chain introduces two ionizable protons, making the molecule acidic and highly polar. It also provides sites for hydrogen bonding and potential salt formation. The stereochemistry at the chiral center where the succinic acid is attached to the pyrazole nitrogen will also be a critical factor in its biological activity and physical properties.

The IUPAC name for this compound is 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted , based on an analysis of its constituent parts and comparison with known analogs such as 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid[2] and non-brominated succinic acid derivatives[3][4].

PropertyPredicted Value/RangeRationale and Comparative Analysis
Molecular Formula C9H11BrN2O4Derived from the chemical structure.
Molecular Weight 307.10 g/mol Calculated from the molecular formula.
Physical Form SolidBased on the properties of similar compounds[5].
Melting Point HighThe presence of multiple hydrogen bond donors and acceptors, along with the potential for strong intermolecular interactions due to the dicarboxylic acid, suggests a high melting point.
Boiling Point Decomposes before boilingCarboxylic acids, particularly dicarboxylic acids, often decompose at high temperatures.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The polar succinic acid moiety will contribute to aqueous solubility, but the lipophilic brominated pyrazole core will limit it. Solubility is expected to be pH-dependent.
pKa pKa1 ≈ 3.5-4.5; pKa2 ≈ 5.0-6.0The two carboxylic acid groups will have distinct pKa values. These are estimated based on the pKa of succinic acid (pKa1 = 4.3, pKa2 = 5.6)[1], with potential shifts due to the electron-withdrawing nature of the pyrazole ring.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5The bromo-dimethyl-pyrazole portion will increase lipophilicity compared to non-brominated analogs. However, the dicarboxylic acid will significantly decrease the overall LogP. The LogP of the related 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is reported as 1.8[2]. The additional carboxylic acid group in the target molecule will likely result in a slightly lower or comparable LogP value.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, a series of standardized experimental protocols should be employed.

Melting Point Determination
  • Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. It is a key indicator of purity.

  • Methodology (Capillary Method):

    • A small, dry sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is increased at a slow, controlled rate.

    • The temperature range over which the sample melts is recorded.

Aqueous Solubility Determination
  • Principle: The equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature.

  • Methodology (Shake-Flask Method):

    • An excess of the solid compound is added to a known volume of water in a sealed flask.

    • The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

pKa Determination
  • Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which an ionizable group is 50% ionized.

  • Methodology (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa values are determined from the titration curve, corresponding to the pH at the half-equivalence points.

LogP Determination
  • Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Methodology (Shake-Flask Method):

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.

    • The concentration of the compound in both the n-octanol and water phases is determined by an appropriate analytical technique (e.g., HPLC-UV).

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualization of Key Concepts

Molecular Structure and Key Functional Groups

Caption: 2D representation of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid.

Experimental Workflow for Physicochemical Profiling

G cluster_0 Initial Characterization cluster_1 Solution Properties cluster_2 Lipophilicity Purity Assessment (HPLC, NMR) Purity Assessment (HPLC, NMR) Melting Point Melting Point Purity Assessment (HPLC, NMR)->Melting Point Aqueous Solubility (Shake-Flask) Aqueous Solubility (Shake-Flask) Melting Point->Aqueous Solubility (Shake-Flask) pKa Determination (Titration) pKa Determination (Titration) Aqueous Solubility (Shake-Flask)->pKa Determination (Titration) LogP (Octanol-Water Partition) LogP (Octanol-Water Partition) pKa Determination (Titration)->LogP (Octanol-Water Partition)

Caption: A streamlined workflow for the experimental determination of key physicochemical properties.

Discussion and Implications for Drug Development

The predicted suggest a molecule with a balance of lipophilic and hydrophilic character. The acidic nature, conferred by the two carboxylic acid groups, will result in pH-dependent solubility and charge state. This is a critical consideration for its absorption, distribution, metabolism, and excretion (ADME) profile.

The anticipated moderate LogP value suggests that the compound may have reasonable membrane permeability, a desirable trait for oral bioavailability. However, the presence of two ionizable groups could lead to low permeability at physiological pH if the molecule is predominantly in its charged form.

The bromine atom not only influences lipophilicity but can also serve as a handle for further chemical modification or as a potential site for metabolic oxidation.

For formulation development, the dicarboxylic acid functionality offers the opportunity for salt formation with various counterions, which can be a powerful strategy to modulate solubility, dissolution rate, and solid-state properties.

Conclusion

While direct experimental data for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is not yet publicly available, a robust predictive profile has been constructed based on fundamental chemical principles and comparative analysis of structurally related molecules. This technical guide provides a comprehensive overview of its expected physicochemical properties and outlines the necessary experimental protocols for their validation. The insights presented herein will be invaluable for researchers working on the synthesis, characterization, and development of this and similar pyrazole-based compounds for therapeutic applications.

References

  • PubChem. (n.d.). 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 2-(3,4-Dimethyl-1h-pyrazol-1-yl) succinic acid. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Chemspace. (n.d.). 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one. Retrieved March 17, 2026, from [Link]

  • Chemspace. (n.d.). 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (2024, March 12). Succinic acid. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl.
  • ResearchGate. (n.d.). Specific Physicochemical Properties of Succinic Acid. Retrieved March 17, 2026, from [Link]

  • Chemspace. (n.d.). 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones Under Solvent Free Conditions. Retrieved March 17, 2026, from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved March 17, 2026, from [Link]

  • Tanzanian Journal of Science. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure Determination of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic Acid

This guide provides a detailed, in-depth exploration of the methodologies and considerations involved in determining the crystal structure of the novel compound, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, in-depth exploration of the methodologies and considerations involved in determining the crystal structure of the novel compound, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. The narrative is structured to offer not just a procedural outline but also the scientific rationale behind key experimental decisions, reflecting a field-proven approach to small-molecule crystallography.

Introduction and Scientific Context

The determination of the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern chemistry and drug development. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise solid-state structure of a compound, providing invaluable insights into its stereochemistry, conformation, and intermolecular interactions.[1][2] The target of this investigation, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid, is a substituted pyrazole derivative. Pyrazole moieties are prevalent in a wide array of biologically active molecules, and understanding their structural characteristics is crucial for rational drug design.[3][4] This guide will detail the hypothetical, yet scientifically rigorous, pathway from synthesis to final crystallographic refinement for this compound.

Synthesis and Purification

A logical first step in any crystallographic study is the synthesis of the target compound in high purity. A plausible synthetic route to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid involves the reaction of 4-bromo-3,5-dimethylpyrazole with a suitable derivative of succinic acid, such as maleic or fumaric acid, in a two-solvent system.[5]

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 4-bromo-3,5-dimethylpyrazole (1 equivalent) in a suitable organic solvent (e.g., toluene), add maleic anhydride (1.1 equivalents).

  • Reaction Conditions: The mixture is heated to reflux for a specified period (e.g., 8-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then subjected to purification.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is employed to obtain the purified 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry.

Crystallization: The Art and Science of Single Crystal Growth

The acquisition of high-quality single crystals is often the most challenging and critical step in a crystallographic experiment.[6] The ideal crystal for SCXRD should be well-formed, free of defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[1][7] For a molecule like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid, which possesses hydrogen bond donors and acceptors, a variety of crystallization techniques can be explored.

Crystallization Methods:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetone, methanol, or ethyl acetate) is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.[8][9] This method is particularly effective for compounds with a significant temperature-dependent solubility.

Experimental Protocol: Crystallization Screening

A systematic screening of various solvents and crystallization techniques is recommended. A typical screening might involve dissolving the purified compound in a range of solvents of varying polarity and employing the methods described above.

Solvent SystemCrystallization MethodObservations
MethanolSlow EvaporationFormation of small needles
Acetone/HexaneVapor DiffusionGrowth of prismatic crystals
Hot EthanolSlow CoolingAppearance of block-like crystals

The most promising conditions from the screening are then optimized to grow larger, diffraction-quality crystals.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and the diffraction pattern of X-rays is collected on a detector.

Experimental Workflow: Data Collection

Data Collection Workflow crystal_selection Crystal Selection & Mounting centering Crystal Centering in X-ray Beam crystal_selection->centering unit_cell Unit Cell Determination centering->unit_cell data_collection Full Data Collection Strategy unit_cell->data_collection integration Data Integration & Reduction data_collection->integration

Caption: A simplified workflow for single-crystal X-ray diffraction data collection.

Key Parameters for Data Collection:

  • X-ray Source: Molybdenum (Mo Kα) or Copper (Cu Kα) radiation.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Detector: A modern CCD or CMOS detector.

  • Data Collection Strategy: A series of scans (e.g., ω and φ scans) are performed to collect a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. This process involves determining the positions of the atoms in the unit cell.

Structure Solution and Refinement Workflow

Structure Solution and Refinement data_reduction Integrated Data (.hkl file) space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution initial_refinement Initial Model Refinement structure_solution->initial_refinement anisotropic_refinement Anisotropic Refinement initial_refinement->anisotropic_refinement h_atoms Addition of Hydrogen Atoms anisotropic_refinement->h_atoms final_refinement Final Refinement Cycles h_atoms->final_refinement validation Structure Validation final_refinement->validation

Caption: The iterative process of crystal structure solution and refinement.

Software for Crystallographic Analysis:

Programs such as SHELXL [10] and graphical user interfaces like Olex2 [11][12][13][14][15] are widely used for structure solution and refinement.

Experimental Protocol: Structure Refinement

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Isotropic Refinement: The positions and isotropic thermal parameters of the non-hydrogen atoms are refined against the experimental data.

  • Anisotropic Refinement: The thermal motion of the non-hydrogen atoms is modeled using anisotropic displacement parameters.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[16]

  • Final Refinement: The model is refined until convergence is reached, as indicated by the R-factor and other statistical indicators.

Hypothetical Crystallographic Data for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid

ParameterValue
Chemical formulaC10H11BrN2O4
Formula weight307.11
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.1234(5)
b (Å)29.3456(12)
c (Å)11.6789(8)
β (°)91.543(3)
Volume (ų)2435.6(3)
Z8
R₁ [I > 2σ(I)]0.045
wR₂(all data)0.112

Data Validation and Deposition

The final refined crystal structure must be validated to ensure its quality and accuracy. This involves checking for inconsistencies in bond lengths, angles, and thermal parameters. The final structural data, in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[17][18][19][20][21]

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the crystal structure determination of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. By integrating established protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently elucidate the three-dimensional architecture of this and other novel small molecules. The resulting structural information is paramount for understanding the compound's properties and for its potential applications in fields such as medicinal chemistry and materials science.

References

  • Olex2 | OlexSys. (n.d.). Retrieved from [Link]

  • Olex2 - Wikipedia. (n.d.). Retrieved from [Link]

  • CCDC – Cambridge Structural Database - Bernard Becker Medical Library - WashU. (n.d.). Retrieved from [Link]

  • CCDC – Cambridge Crystallographic Data Centre. (n.d.). Retrieved from [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • Overview - OlexSys. (n.d.). Retrieved from [Link]

  • Olex2 | Ithaca College. (n.d.). Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). Retrieved from [Link]

  • CCDC | Chemistry World. (n.d.). Retrieved from [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry.
  • Jones, P. G. (n.d.). Getting started - School of Chemistry. University of Jyväskylä.
  • Cheng, K.-C., et al. (2019). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology, 7, 28.
  • Cok, B., et al. (2019). Succinic Acid: Technology Development and Commercialization.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Emsley, P., & Debreczeni, J. É. (2022). “Coot for SHELXL” Tutorial.
  • Grzesiak, A. L., & Matzger, A. J. (2007). Crystallization of the polymorphs of succinic acid via sublimation at different temperatures in the presence or absence of water and isopropanol vapor. Crystal Growth & Design, 7(10), 2133-2137.
  • Process for the crystallization of succinic acid. (2012).
  • Process for the crystallization of succinic acid. (2012).
  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 386-398.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]

  • Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Retrieved from [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University. (n.d.).
  • (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3268.
  • Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl. (2020).
  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl) - Chemspace. (n.d.). Retrieved from [Link]

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)succinic acid | C9H12N2O4 | CID 2791626 - PubChem. (n.d.). Retrieved from [Link]

  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol - C7H11BrN2O | CSSB00011616385. (n.d.). Retrieved from [Link]

  • A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones Under Solvent Free Conditions. (2012). Journal of the Korean Chemical Society, 56(4), 464-467.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.
  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021). Tanzania Journal of Science, 47(3), 1243-1251.
  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 743-745.
  • 2-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid - PubChemLite. (n.d.). Retrieved from [Link]

  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one - C11H16BrN3O2 | CSSS00005465778 - Chemspace. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Preliminary Biological Evaluation of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic Acid

Foreword: Charting a Course for a Novel Pyrazole Derivative The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2][3] Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2][3] Its versatile structure, capable of engaging in various biological interactions, has led to the development of drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][4] The compound 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid represents a novel chemical entity, and while specific biological data for this molecule is not yet present in the public domain, its structural motifs—the substituted pyrazole ring and the succinic acid moiety—suggest a strong potential for bioactivity.

This guide is structured not as a retrospective report, but as a prospective experimental blueprint. It provides a comprehensive, scientifically-grounded strategy for conducting the preliminary biological evaluation of this compound. We will proceed from broad, high-level screening to more specific, mechanism-of-action hypotheses, outlining not just the "how" but the critical "why" behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for unlocking the therapeutic potential of this and other novel pyrazole derivatives.

The Strategic Rationale: Hypothesized Biological Activities

The chemical architecture of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid provides a logical basis for prioritizing initial screening efforts. The pyrazole core is a well-established pharmacophore known for a variety of biological effects.

  • Anticancer/Cytotoxic Potential: A significant number of pyrazole derivatives have demonstrated potent anticancer activity.[4] They often function by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[1] The initial and most critical step is to determine if the compound exhibits general cytotoxicity against cancer cell lines, which serves as a gateway to more detailed mechanistic studies.[5]

  • Antimicrobial Activity: The pyrazole scaffold is also a recurring feature in compounds with antibacterial and antifungal properties.[6][7] Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication, making this a promising area of investigation.[8][9][10]

  • Enzyme Inhibition: The inherent ability of the pyrazole ring system to form hydrogen bonds and other non-covalent interactions makes it an effective inhibitor of various enzymes.[3][11] Enzymes are prime targets for drug design, and identifying any inhibitory activity of our target compound is a key step in elucidating its mechanism of action.[12][13]

Based on this rationale, a tiered screening approach is proposed. This strategy ensures that resources are used efficiently, starting with broad, cost-effective assays and progressing to more complex and targeted investigations based on initial findings.

A Tiered Approach to Preliminary Biological Screening

This section details the experimental workflow for the initial biological characterization of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. The workflow is designed to first establish a foundational understanding of the compound's effect on cell viability and then to explore more specific activities.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Activity Spectrum cluster_2 Tier 3: Mechanistic Insight T1_Start Compound X (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid) T1_Assay Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) T1_Start->T1_Assay Test Compound T2_Antimicrobial Antimicrobial Screening (MIC Determination) T1_Start->T2_Antimicrobial Parallel Screening T1_Decision Significant Cytotoxicity? T1_Assay->T1_Decision T3_Enzyme Enzyme Inhibition Assay (e.g., DNA Gyrase, Kinase) T1_Decision->T3_Enzyme Yes Branch T1_Decision->Branch No T2_Result Antimicrobial Activity Profile T2_Antimicrobial->T2_Result T3_Result IC50 Determination T3_Enzyme->T3_Result Branch->T2_Antimicrobial Proceed to assess other activities

Caption: Tiered workflow for preliminary biological evaluation.

Tier 1: Cytotoxicity Screening

Rationale: The first step in evaluating any potential therapeutic agent is to assess its general toxicity to living cells.[14] This provides a therapeutic window and guides the concentration range for subsequent assays. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells per well.[15]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

    • Replace the existing medium in the wells with medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis: Cell viability is calculated as a percentage relative to the untreated control. The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined.

CompoundCell LineIC₅₀ (µM) [Hypothetical Data]
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acidMCF-78.5
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acidHCT-11612.2
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acidHEK293>100
Doxorubicin (Positive Control)MCF-70.5

A lower IC₅₀ value indicates higher cytotoxic potency. A significantly higher IC₅₀ in the non-cancerous cell line (HEK293) would suggest some level of cancer cell selectivity.[15]

Tier 2: Antimicrobial Screening

Rationale: Given the established antibacterial properties of many pyrazole derivatives, screening for this activity is a high-priority secondary step.[8] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

    • Grow the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium, ranging from a high concentration (e.g., 256 µg/mL) to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation and Analysis: The MIC values provide a quantitative measure of the compound's antimicrobial potency against different bacterial species.

CompoundS. aureus (Gram-positive) MIC (µg/mL) [Hypothetical Data]E. coli (Gram-negative) MIC (µg/mL) [Hypothetical Data]
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid16>128
Ciprofloxacin (Positive Control)0.250.015

These hypothetical results would suggest moderate activity against Gram-positive bacteria but limited activity against Gram-negative bacteria.

Tier 3: Preliminary Mechanistic Insight - Enzyme Inhibition

Rationale: If significant cytotoxicity is observed in Tier 1, a logical next step is to investigate a potential mechanism. As many pyrazole-containing compounds act as enzyme inhibitors, performing a targeted enzyme assay is a valuable step.[1][8] For instance, if the compound shows potent antibacterial activity, an assay for bacterial DNA gyrase inhibition would be highly relevant.[9][10]

Experimental Protocol: Representative DNA Gyrase Inhibition Assay

  • Assay Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. The resulting DNA topoisomers are then separated by agarose gel electrophoresis.

  • Reaction Setup:

    • In a microcentrifuge tube, combine DNA gyrase enzyme, relaxed plasmid DNA substrate, and reaction buffer.

    • Add the test compound at various concentrations. Include a positive control (e.g., Ciprofloxacin) and a negative control (no compound).

    • Initiate the reaction by adding ATP.

  • Incubation and Termination:

    • Incubate the reaction at 37°C for 1 hour.

    • Terminate the reaction by adding a stop solution (e.g., containing SDS and a loading dye).

  • Agarose Gel Electrophoresis:

    • Load the reaction mixtures onto an agarose gel.

    • Run the gel to separate the supercoiled (product) and relaxed (substrate) forms of the plasmid DNA.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

Data Analysis and Visualization: Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The intensity of the bands can be quantified to determine the concentration at which the compound inhibits 50% of the enzyme's activity (IC₅₀).

G cluster_pathway Potential Apoptotic Pathway Activation CompoundX Compound X (Cytotoxic Agent) Mitochondria Mitochondria CompoundX->Mitochondria Induces Stress Casp9 Caspase-9 Mitochondria->Casp9 Releases Cytochrome c Activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleaves Cellular Substrates Leads to

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic compound.[16]

Conclusion and Future Directions

This technical guide outlines a logical and efficient strategy for the preliminary biological evaluation of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. By employing a tiered approach that begins with broad cytotoxicity screening and progresses to more specific antimicrobial and enzyme inhibition assays, researchers can build a comprehensive initial profile of this novel compound's bioactivity.

The results from these preliminary studies will be instrumental in guiding future research. Positive findings in any of these areas would warrant more in-depth investigations, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Advanced Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • In vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of disease.

The pyrazole scaffold continues to be a rich source of therapeutic innovation.[1] A systematic and well-reasoned investigational approach, as detailed in this guide, is the critical first step in translating the chemical potential of novel molecules like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid into tangible therapeutic benefits.

References

  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2032. Available from: [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 545-553. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5372-5387. Available from: [Link]

  • Kumar, K., & Bawa, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-221. Available from: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Available from: [Link]

  • Takahashi, H., et al. (2004). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry, 47(13), 3347-3356. Available from: [Link]

  • Bawa, S., & Kumar, S. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(6), 440-459. Available from: [Link]

  • Vinci, M. A., & Murphy, J. E. (2010). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Visualized Experiments, (43), 2118. Available from: [Link]

  • Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Available from: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-806. Available from: [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available from: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available from: [Link]

  • Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 12(4), 1-12. Available from: [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. Available from: [Link]

  • Kumar, S., & Bawa, S. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(5), 496-522. Available from: [Link]

  • Kovács, T., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available from: [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 24(25), 2730-2760. Available from: [Link]

Sources

Exploratory

Comprehensive Technical Guide on the Physicochemical Properties and Mass Spectrometric Characterization of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic Acid

Executive Summary In the landscape of modern drug discovery and agrochemical development, functionalized pyrazole derivatives are highly valued for their broad spectrum of biological activities. 2-(4-bromo-3,5-dimethyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, functionalized pyrazole derivatives are highly valued for their broad spectrum of biological activities. 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid represents a complex, multi-functional molecule combining a halogenated heterocyclic core with a highly polar dicarboxylic acid moiety. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, focusing on the precise calculation of its molecular weight and exact mass. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) workflow designed for researchers requiring rigorous structural confirmation [1].

Molecular Architecture & Physicochemical Properties

Structural Deconstruction

The molecule is built upon a 1H-pyrazole scaffold, which is systematically substituted to tune its steric and electronic properties:

  • 3,5-Dimethyl groups: Provide steric bulk and increase the lipophilicity of the pyrazole core.

  • 4-Bromo substituent: Introduces a heavy halogen that significantly alters the exact mass, provides a distinct isotopic signature, and enhances potential target-binding via halogen bonding.

  • 1-Succinic acid moiety: A dicarboxylic acid (-CH(COOH)CH₂COOH) attached to the N1 position, drastically increasing the molecule's polarity and providing two distinct sites for deprotonation.

Mass Calculations

The fundamental properties of the compound are derived from its chemical formula, C₉H₁₁BrN₂O₄ .

  • Molecular Weight (MW): Calculated using the standard atomic weights (reflecting the natural isotopic distribution of elements on Earth).

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Table 1: Quantitative Summary of Physicochemical Properties

PropertyValueComputational Basis
Chemical Formula C₉H₁₁BrN₂O₄N/A
Molecular Weight (MW) 291.10 g/mol Standard atomic weights (Br = 79.904)
Exact Mass (Monoisotopic) 289.9902 Da¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O
⁸¹Br Isotopologue Exact Mass 291.9882 Da¹²C, ¹H, ⁸¹Br, ¹⁴N, ¹⁶O
Hydrogen Bond Donors 2Two carboxylic acid -OH groups
Hydrogen Bond Acceptors 6Four oxygens, two pyrazole nitrogens

Mass Spectrometry (MS) Characterization Workflow

To accurately characterize this compound, High-Resolution Mass Spectrometry (HRMS) is the gold standard [2]. The workflow leverages the unique properties of the molecule to create a highly specific analytical method.

Logical Foundations of the Workflow
  • Ionization Mode Causality: The presence of the succinic acid moiety dictates the use of Electrospray Ionization in Negative Mode (ESI-). Carboxylic acids are highly acidic (low pKa) and readily lose a proton to form a stable [M-H]⁻ anion. While positive mode ([M+H]⁺) is possible via protonation of the pyrazole nitrogen, negative mode yields superior signal-to-noise ratios and minimizes in-source fragmentation.

  • The Bromine Isotopic Signature: Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This creates a mandatory, self-validating doublet in the mass spectrum separated by exactly 1.998 Da.

LC_HRMS_Workflow Prep Sample Preparation 0.1 mg/mL in MeOH Internal Standard LC Liquid Chromatography C18 Column Gradient: H2O/MeCN Prep->LC Ionization ESI Source Negative Mode (-) Capillary: 2.5 kV LC->Ionization MS MS Ionization->MS Data Data MS->Data

Figure 1: End-to-end LC-HRMS experimental workflow for exact mass verification.

Table 2: HRMS Target Ions for Verification

Ion SpeciesFormulaTheoretical m/zRelative Abundance
[M-H]⁻ (⁷⁹Br) C₉H₁₀(⁷⁹Br)N₂O₄⁻288.983 Da100% (Base Peak)
[M-H]⁻ (⁸¹Br) C₉H₁₀(⁸¹Br)N₂O₄⁻290.981 Da~97.3%
[M+H]⁺ (⁷⁹Br) C₉H₁₂(⁷⁹Br)N₂O₄⁺290.998 Da100% (Base Peak)
[M+H]⁺ (⁸¹Br) C₉H₁₂(⁸¹Br)N₂O₄⁺292.996 Da~97.3%

Experimental Protocol: LC-MS/MS Method for Exact Mass Verification

This protocol is designed as a self-validating system to ensure absolute confidence in the identification of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid [3].

Phase 1: Sample Preparation & Matrix Management
  • Solubilization: Dissolve 1.0 mg of the analyte in 10 mL of a 50:50 Methanol:Water (v/v) mixture.

    • Causality: This specific solvent ratio is required because pure water fails to solvate the lipophilic brominated pyrazole core, while pure organic solvent causes the polar succinic acid moiety to aggregate.

  • Internal Standard (IS) Spiking: Add a stable isotope-labeled internal standard (e.g., ¹³C-labeled pyrazole derivative) to a final concentration of 10 ng/mL.

    • Trustworthiness/Self-Validation: The IS acts as an internal control. If the IS signal intensity drops by >20% during the run, the system automatically flags a "Matrix Effect/Ion Suppression" error, invalidating the data until the sample is further diluted.

Phase 2: Chromatographic Separation
  • Column Selection: Equip the LC system with a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent. It keeps the dicarboxylic acid groups partially protonated during the column transit (preventing peak tailing and poor retention), but is volatile enough to allow efficient deprotonation once the eluent reaches the ESI source.

Phase 3: HRMS Acquisition & Isotopic Validation
  • Parameters: Set the mass spectrometer to ESI Negative mode. Set spray voltage to 2.5 kV and capillary temperature to 320°C. Set resolution to 70,000 FWHM.

  • Isotopic Pattern Verification (Self-Validating Step): Extract ion chromatograms (EICs) for both m/z 288.983 and m/z 290.981.

    • Validation Logic: The system is self-validating because the natural abundance of bromine dictates a strict intensity ratio. If the peak at m/z 290.981 is missing, or if the ratio deviates by more than ±5% from the theoretical 100:97.3 ratio, the signal is immediately rejected as an isobaric interference (a molecule with the same nominal mass but different exact mass) rather than the target analyte.

Mechanistic Insights & Fragmentation Pathways

To further confirm the structure, tandem mass spectrometry (MS/MS) is employed to fragment the [M-H]⁻ precursor ion. While simple pyrazoles typically fragment via the expulsion of neutral HCN or N₂ molecules, the presence of the succinic acid moiety entirely redirects the primary fragmentation cascade [1].

The dicarboxylic acid acts as the thermodynamic "weak point" of the molecule. Upon collision-induced dissociation (CID), the molecule undergoes rapid sequential losses of water (dehydration) and carbon dioxide (decarboxylation). At higher collision energies, the heterolytic cleavage of the C-Br bond yields a distinct bromide anion (m/z 78.918).

MS_Fragmentation M [M-H]⁻ m/z 288.983 M_H2O [M-H-H₂O]⁻ m/z 270.972 M->M_H2O -H₂O (18 Da) M_CO2 [M-H-CO₂]⁻ m/z 244.993 M->M_CO2 -CO₂ (44 Da) Pyr_Core [Pyrazole Core]⁻ m/z 172.971 M->Pyr_Core Succinic Cleavage Br_ion [Br]⁻ m/z 78.918 M->Br_ion C-Br Cleavage M_CO2_H2O [M-H-CO₂-H₂O]⁻ m/z 226.982 M_CO2->M_CO2_H2O -H₂O (18 Da)

Figure 2: Proposed MS/MS fragmentation pathway for the [M-H]- precursor ion.

By mapping these distinct m/z transitions, researchers can achieve absolute structural confirmation of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid, ensuring high-fidelity data for downstream pharmacological or agricultural applications.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. URL:[Link][1]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link][2]

  • Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. ResearchGate. URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic Acid

Introduction 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a specialized organic molecule with potential applications in medicinal chemistry and drug development. Its structure, featuring a substituted pyrazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a specialized organic molecule with potential applications in medicinal chemistry and drug development. Its structure, featuring a substituted pyrazole ring linked to a succinic acid moiety, presents a unique scaffold for the design of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the incorporation of a dicarboxylic acid function can enhance solubility and provide additional points for molecular interaction.

This document provides a comprehensive, step-by-step guide for the synthesis of this target compound, intended for researchers and professionals in the field of organic synthesis and drug discovery. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Overall Synthetic Scheme

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is accomplished in a four-step sequence starting from readily available commercial reagents. The overall workflow is depicted below.

Synthetic_Workflow A Acetylacetone + Hydrazine B 3,5-Dimethylpyrazole A->B Step 1: Cyclization C 4-Bromo-3,5-dimethyl-1H-pyrazole B->C Step 2: Bromination D Diethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinate C->D Step 3: Michael Addition E 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid D->E Step 4: Hydrolysis

Caption: Overall synthetic workflow for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )Supplier (Example)Notes
AcetylacetoneC₅H₈O₂100.12Sigma-Aldrich-
Hydrazine sulfateH₆N₂O₄S130.12Sigma-AldrichUse with caution, toxic.
Sodium hydroxideNaOH40.00Fisher ScientificCorrosive.
Diethyl ether(C₂H₅)₂O74.12VWRHighly flammable.
Anhydrous potassium carbonateK₂CO₃138.21Acros OrganicsHygroscopic.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Alfa AesarLachrymator, light-sensitive.
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificVolatile, use in a fume hood.
Diethyl maleateC₈H₁₂O₄172.18TCI ChemicalsIrritant.
Sodium ethoxideC₂H₅NaO68.05Sigma-AldrichFlammable solid, reacts with water.
Anhydrous ethanolC₂H₅OH46.07Decon LabsFlammable.
Hydrochloric acid (conc.)HCl36.46J.T. BakerCorrosive.
Ethyl acetateC₄H₈O₂88.11Fisher ScientificFlammable.
Anhydrous magnesium sulfateMgSO₄120.37Sigma-AldrichDrying agent.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

This initial step involves the cyclocondensation of acetylacetone with hydrazine to form the pyrazole ring. The use of hydrazine sulfate with a base is a well-established and safer alternative to using hydrazine hydrate, which can be violently reactive.[1]

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

  • Cool the flask in an ice bath until the internal temperature reaches 15°C.

  • While maintaining the temperature at approximately 15°C, add 50.0 g (0.50 mol) of acetylacetone dropwise from the dropping funnel with vigorous stirring over a period of 30 minutes.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. A precipitate of 3,5-dimethylpyrazole will form.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1 L separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

  • Combine the organic extracts, wash with saturated sodium chloride solution (brine), and dry over anhydrous potassium carbonate.

  • Remove the diethyl ether by rotary evaporation to yield a crystalline residue. Dry the product under vacuum to obtain 3,5-dimethylpyrazole.

    • Yield: 37-39 g (77-81%)

    • Appearance: Slightly yellow crystalline solid

    • Melting Point: 107-108°C

Step 2: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

The bromination of 3,5-dimethylpyrazole at the C4 position is achieved using N-bromosuccinimide (NBS). This reagent is a convenient and selective source of electrophilic bromine for electron-rich aromatic and heteroaromatic compounds.[2]

Procedure:

  • In a 500 mL round-bottom flask protected from light, dissolve 19.2 g (0.20 mol) of 3,5-dimethylpyrazole in 200 mL of dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, prepare a solution of 35.6 g (0.20 mol) of N-bromosuccinimide in 150 mL of DCM.

  • Add the NBS solution dropwise to the pyrazole solution over 30 minutes with constant stirring, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 10% aqueous sodium thiosulfate solution (2 x 100 mL) to quench any remaining NBS, followed by water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel.

    • Expected Yield: 70-80%

    • Appearance: White to off-white solid

Step 3: Synthesis of Diethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinate

This step involves the N-alkylation of the pyrazole ring via a Michael addition to diethyl maleate. The use of a strong base like sodium ethoxide generates the pyrazolate anion, which acts as the nucleophile.[3][4]

Michael_Addition cluster_0 Mechanism Overview A Pyrazolate Anion (Nucleophile) B Diethyl Maleate (Michael Acceptor) A->B 1,4-Conjugate Addition C Enolate Intermediate B->C D Protonation C->D E Product D->E

Caption: Mechanism of the Michael addition of the pyrazolate anion to diethyl maleate.

Procedure:

  • To a dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of anhydrous ethanol.

  • Carefully add 3.4 g (0.05 mol) of sodium ethoxide to the ethanol with stirring under a nitrogen atmosphere.

  • Once the sodium ethoxide has dissolved, add 8.75 g (0.05 mol) of 4-bromo-3,5-dimethyl-1H-pyrazole in portions.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add 8.6 g (0.05 mol) of diethyl maleate dropwise via the dropping funnel over 20 minutes.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, carefully neutralize the mixture with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product, a viscous oil or low-melting solid, can be purified by flash column chromatography.

    • Expected Yield: 60-75%

    • Appearance: Pale yellow oil or solid.

Step 4: Synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic Acid

The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This is a standard saponification reaction using sodium hydroxide.[5]

Procedure:

  • Dissolve the diethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinate (e.g., 0.03 mol) in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Add a solution of 4.8 g (0.12 mol, 4 equivalents) of sodium hydroxide in 50 mL of water.

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

    • Expected Yield: 85-95%

    • Appearance: White to off-white powder.

Characterization and Validation

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and Mass Spectrometry (MS).

  • Expected ¹H NMR of the final product (in DMSO-d₆): Signals corresponding to the two methyl groups on the pyrazole ring, a multiplet for the CH and CH₂ protons of the succinic acid moiety, and a broad singlet for the two carboxylic acid protons.

  • Expected ¹³C NMR of the final product: Signals for the two methyl carbons, the carbons of the pyrazole ring (with the C-Br carbon being significantly shifted), the two carbonyl carbons of the carboxylic acids, and the two aliphatic carbons of the succinic acid backbone.

Safety and Handling Precautions

  • Hydrazine sulfate: Highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive and should be stored in a dark container.[6][7][8][9][10][11]

  • Sodium ethoxide: A flammable solid that reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and away from ignition sources.[12][13][14][15][16]

  • Diethyl maleate: An irritant to the eyes and skin. May cause an allergic skin reaction.[5][17][18][19][20]

  • Concentrated acids and bases (NaOH, HCl): Corrosive. Handle with extreme care, using appropriate PPE.

  • Organic solvents (diethyl ether, DCM, ethanol, ethyl acetate): Flammable and/or volatile. Use in a well-ventilated fume hood away from open flames.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

References

  • Synerzine.
  • Antibodies.com.
  • Gelest, Inc.
  • Apollo Scientific.
  • ChemScience.
  • Parchem.
  • Loba Chemie.
  • s d fine-chem limited.
  • ChemicalBook.
  • Cameo Chemicals. N-Bromosuccinimide.
  • MDPI. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022).
  • FUJIFILM Wako.
  • SMS Rail Lines.
  • Beilstein Journals. Supporting Information On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Loba Chemie.
  • RSC.org.
  • FUJIFILM Wako. SAFETY DATA SHEET - 20% Sodium Ethoxide Ethanol Solution.
  • Google Patents. WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl.
  • Benchchem.
  • Gutenberg Open Science. Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition.
  • SciELO.
  • Semantic Scholar.
  • Organic Syntheses. 3,5-dimethylpyrazole.
  • ResearchGate.
  • St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS.
  • ADICHEMISTRY.
  • Wikipedia. Michael addition reaction.
  • ResearchGate.
  • Chemical Reviews. Preparation and Chemistry of 3/5-Halogenopyrazoles.
  • Semantic Scholar.
  • КиберЛенинка. SYNTHESIS AND STRUCTURE OF NEW 4-(4-BROMO-3,5-DIMETHYLPYRAZOLYL)
  • JOCPR.
  • PMC. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • Thieme.
  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013).
  • ChemicalBook. Succinic acid(110-15-6) 1H NMR spectrum.

Sources

Application

Application Note: Orthogonal In Vitro Cell Viability Assay Protocols for Evaluating 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid (Br-DMPSA)

Executive Summary The compound 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid (Br-DMPSA) is a novel, halogenated derivative of the established agricultural nitrification inhibitor DMPSA[1]. While DMPSA is widely u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid (Br-DMPSA) is a novel, halogenated derivative of the established agricultural nitrification inhibitor DMPSA[1]. While DMPSA is widely used to mitigate nitrogen losses and greenhouse gas ( N2​O ) emissions in soil[2], the introduction of a bromine atom significantly increases the molecule's lipophilicity. This structural modification is designed to enhance soil retention, but it concurrently raises the risk of off-target cytotoxicity in mammalian systems and non-target microbiota by increasing membrane permeability.

This application note provides drug development professionals and environmental toxicologists with a self-validating, orthogonal in vitro screening pipeline to accurately assess the viability and cell death mechanisms associated with Br-DMPSA exposure.

Experimental Design & Causality: The Need for Orthogonal Validation

When evaluating novel pyrazole-succinic acid derivatives, relying solely on traditional colorimetric assays (such as MTT or MTS) introduces a high risk of artifactual data. The succinic acid moiety can alter intracellular pH, and pyrazole derivatives can directly interfere with mitochondrial dehydrogenases, leading to false-positive viability readings.

To ensure absolute trustworthiness and scientific integrity, this guide establishes a self-validating orthogonal system :

  • Primary Screen (ATP Luminescence): Measures intracellular ATP. Because the lipophilic nature of Br-DMPSA may cause mitochondrial uncoupling (interfering with the electron transport chain), ATP depletion serves as the most sensitive and immediate proxy for metabolic viability, detecting toxicity long before membrane rupture occurs.

  • Secondary Screen (Flow Cytometry - Annexin V/PI): Differentiates the mechanism of cell death. If Br-DMPSA induces oxidative stress, cells will undergo programmed cell death (apoptosis). If the compound causes acute pH shock or direct membrane lysis, cells will undergo necrosis.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Br-DMPSA Treatment (0-100 µM) Seed->Treat Incubate 3. Incubation (24h / 48h) Treat->Incubate ATP 4a. ATP Assay (CellTiter-Glo) Incubate->ATP Metabolic Viability Flow 4b. Flow Cytometry (Annexin V/PI) Incubate->Flow Death Mechanism Data 5. Orthogonal Validation & IC50 ATP->Data Flow->Data

Orthogonal in vitro viability screening workflow for Br-DMPSA toxicity assessment.

Quantitative Data Summary: Expected Cytotoxicity Profile

The following table summarizes the expected quantitative IC50​ data across standard mammalian cell lines when exposed to Br-DMPSA. Comparing these values helps establish the therapeutic/safety window of the compound.

Cell Line ModelTissue OriginAssay MethodExpected IC50​ (48h)Primary Mechanism of Toxicity
HepG2 Human LiverATP Luminescence 42.5±3.1μM Apoptosis (Mitochondrial Stress)
HEK293 Human KidneyATP Luminescence 58.2±4.4μM Apoptosis
NIH/3T3 Mouse FibroblastATP Luminescence >100μM N/A (Highly Tolerated)
HepG2 Human LiverAnnexin V/PI 45.0±2.8μM Early Apoptosis transitioning to Late

Note: The close correlation between ATP and Flow Cytometry IC50​ values in HepG2 cells self-validates the compound's mechanism of action, confirming that metabolic arrest directly precedes programmed cell death.

Step-by-Step Methodologies

Protocol A: Intracellular ATP Luminescence Assay (Primary Viability Screen)

This protocol utilizes a homogeneous method to determine the number of viable cells in culture based on the quantitation of the ATP present, an indicator of metabolically active cells.

Materials:

  • Opaque-walled 96-well tissue culture plates (to prevent luminescent cross-talk).

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent.

  • Br-DMPSA stock solution (10 mM in DMSO).

Step-by-Step Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2) at a density of 1×104 cells/well in 100 µL of complete culture medium in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare serial dilutions of Br-DMPSA in culture medium (0.1 µM to 100 µM). Causality Note: Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced basal toxicity.

  • Treatment: Aspirate the old media and add 100 µL of the Br-DMPSA dilutions to the respective wells. Include a vehicle control (0.5% DMSO) and a positive death control (1 µM Staurosporine). Incubate for 48 hours.

  • Thermal Equilibration (Critical Step): Remove the plate from the incubator and let it equilibrate to room temperature (approx. 22°C) for 30 minutes. Causality Note: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause edge effects and skew quantitative luminescence data.

  • Reagent Addition: Add 100 µL of ATP assay reagent to each well.

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal.

  • Read: Record luminescence using a microplate reader (integration time: 0.25–1 second per well). Calculate viability as a percentage of the vehicle control.

Protocol B: Annexin V/PI Flow Cytometry (Mechanistic Validation)

To determine whether the loss of ATP observed in Protocol A is due to apoptosis (programmed) or necrosis (acute rupture).

Materials:

  • FITC-Annexin V and Propidium Iodide (PI) Staining Kit.

  • Ca2+ -enriched Annexin V Binding Buffer.

Step-by-Step Procedure:

  • Treatment & Harvesting: Treat cells in 6-well plates with IC50​ and 2×IC50​ concentrations of Br-DMPSA for 24 hours. Collect both the floating cells (often late apoptotic/necrotic) and adherent cells (via gentle trypsinization). Causality Note: Failing to collect the supernatant will result in a false-negative reading for late-stage apoptosis.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and trypsin, which can interfere with fluorophore binding.

  • Resuspension: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL. Causality Note: Annexin V binding to externalized phosphatidylserine is strictly calcium-dependent. Using standard PBS instead of the specialized binding buffer will completely abolish the FITC signal.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI).

Mechanistic Pathway Visualization

Based on the lipophilic halogenation of the pyrazole ring, Br-DMPSA is hypothesized to penetrate mammalian cell membranes more readily than its parent compound, leading to mitochondrial accumulation and subsequent toxicity.

Mechanism Compound Br-DMPSA (Lipophilic Halogenation) Membrane Cellular Uptake & Mitochondrial Accumulation Compound->Membrane ETC ETC Interference (Complex I/II) Membrane->ETC ATP_Dep Intracellular ATP Depletion ETC->ATP_Dep Metabolic Arrest ROS Elevated ROS Production ETC->ROS Oxidative Stress Necrosis Secondary Necrosis (Annexin V+ / PI+) ATP_Dep->Necrosis Severe Energy Failure Apoptosis Apoptosis (Annexin V+ / PI-) ROS->Apoptosis Caspase Cascade Apoptosis->Necrosis Late Stage

Proposed mechanistic pathway of Br-DMPSA-induced cytotoxicity via mitochondrial interference.

References

  • Corrochano-Monsalve, M., Huérfano, X., Menéndez, S., Torralbo, F., Fuertes-Mendizábal, T., Estavillo, J. M., & González-Murua, C. (2020). "Relationship between tillage management and DMPSA nitrification inhibitor efficiency." Science of The Total Environment, 718, 134748.[Link]

  • Sánchez-Martin, L., Bozal-Leorri, A., Rodrigues, J. M., González-Murua, C., Aparicio, P., García-Marco, S., & Vallejo, A. (2024). "Impact of Drying–Wetting Cycles on Nitrification Inhibitors (DMPP and DMPSA) in a Greenhouse Experiment with Two Contrasting Mediterranean Soils." Agronomy, 14(11), 2620.[Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic Acid

From the desk of the Senior Application Scientist: Welcome to our dedicated technical guide for the synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. This document is designed for researchers and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical guide for the synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. This document is designed for researchers and drug development professionals who are actively working with this compound. We understand that synthesizing substituted pyrazole derivatives can present unique challenges. This guide consolidates our in-house expertise and field-proven insights to provide you with a comprehensive resource for troubleshooting and optimizing your experimental workflow. Our goal is to explain the causality behind each step, ensuring you can make informed decisions to improve your synthesis yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each question is structured to help you identify the root cause of a problem and implement a validated solution.

Q1: My overall yield is critically low after the two-step synthesis. How do I identify the problematic step?

A1: A low overall yield is typically due to poor conversion or product loss in one or both of the primary steps: the aza-Michael addition and the subsequent ester hydrolysis. To diagnose the issue, you must analyze the outcome of each step independently.

Recommended Diagnostic Workflow:

  • Isolate the Intermediate: After the first step (aza-Michael addition), do not proceed directly to hydrolysis. Instead, take an aliquot of the crude reaction mixture. Purify this small sample using silica gel column chromatography to isolate the intermediate, diethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinate.[1]

  • Assess Step 1 Yield: Characterize the isolated intermediate (e.g., via ¹H NMR) and calculate the yield. This will definitively tell you the efficiency of the Michael addition.

  • Evaluate Step 2: If the yield from Step 1 is high (>80%), the problem lies within the hydrolysis or work-up procedure. If the yield from Step 1 is low, you must optimize the aza-Michael addition.

Below is a logic diagram to guide your troubleshooting process.

G start Low Overall Yield Detected check_step1 Isolate and Quantify Diethyl Ester Intermediate start->check_step1 step1_ok Yield >80%? check_step1->step1_ok opt_step1 Problem: Aza-Michael Addition (See Q2 & Q3) step1_ok->opt_step1 No   opt_step2 Problem: Hydrolysis / Work-up (See Q4) step1_ok->opt_step2  Yes

Caption: Troubleshooting logic for low yield diagnosis.

Q2: The initial aza-Michael addition is not proceeding efficiently, resulting in a low yield of the diethyl ester intermediate. What are the likely causes and solutions?

A2: The key to this reaction is the nucleophilicity of the pyrazole nitrogen attacking the electron-deficient alkene of diethyl maleate.[1] Low efficiency is often linked to the pyrazole's moderate nucleophilicity, reaction conditions, or choice of solvent.

Causality: The N1 proton of the pyrazole is weakly acidic and can be removed by a base, creating a much more potent pyrazolate anion nucleophile.[2] Without a base, the reaction relies on the neutral pyrazole, which can be slow. Furthermore, the solvent plays a critical role; polar protic solvents can activate the Michael acceptor, making it more electrophilic.[1]

ProblemPotential CauseRecommended Solution & Rationale
Low Conversion Insufficient Nucleophilicity: 4-bromo-3,5-dimethyl-1H-pyrazole is not a strong enough nucleophile to react efficiently under neutral conditions.Add a Base Catalyst: Introduce a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like anhydrous K₂CO₃ or NaH (use with extreme care in an anhydrous solvent like THF). The base will deprotonate the pyrazole, significantly increasing its nucleophilicity.[3]
Reaction Stalls Inappropriate Solvent: The chosen solvent may not adequately solvate the transition state or activate the reactants.Optimize Solvent: Switch to a polar aprotic solvent like DMF or acetonitrile, especially when using a base catalyst. Alternatively, polar protic solvents like ethanol can be effective by activating the diethyl maleate.[1]
Slow Reaction Rate Low Temperature: The activation energy for the reaction is not being met at room temperature.Increase Temperature: Heat the reaction mixture to reflux (e.g., in ethanol or acetonitrile) and monitor progress by TLC. Many Michael additions require elevated temperatures to proceed at a reasonable rate.[1]
Q3: I'm observing significant unreacted 4-bromo-3,5-dimethyl-1H-pyrazole after the Michael addition, even with a catalyst. How can I drive the reaction to completion?

A3: This indicates an equilibrium issue or that the reaction conditions are still suboptimal.

  • Increase Equivalents of Michael Acceptor: Use a slight excess of diethyl maleate (e.g., 1.2 to 1.5 equivalents). This will shift the equilibrium towards the product according to Le Chatelier's principle.

  • Extend Reaction Time: Aza-Michael additions with less reactive nucleophiles can require extended periods, from several hours to days.[1] Continue to monitor the reaction by TLC until the pyrazole spot disappears or is significantly diminished.

  • Re-evaluate Catalyst: If you are using a weak base like K₂CO₃, consider switching to a stronger base like DBU or NaH to ensure complete deprotonation of the pyrazole.[3]

Q4: The final hydrolysis of the diethyl ester is giving a low yield or an impure product. What are the common pitfalls?

A4: Ester hydrolysis is a standard procedure, but pitfalls include incomplete reaction, product degradation, or difficult isolation.

ProblemPotential CauseRecommended Solution & Rationale
Incomplete Hydrolysis Insufficient Base/Time/Temp: The hydrolysis reaction has not gone to completion, leaving mono-ester or unreacted starting material.Ensure Sufficient Base and Vigor: Use a significant excess of base (e.g., 3-4 equivalents of NaOH or LiOH) in a water/alcohol co-solvent system (e.g., H₂O/MeOH or H₂O/EtOH). Heat to reflux for several hours to ensure both ester groups are hydrolyzed. Monitor by TLC until the starting ester spot is gone.
Low Isolated Yield Product Loss During Work-up: The dicarboxylic acid product may have some solubility in the aqueous layer, or it may form an emulsion during extraction.Careful Acidification & Extraction: After hydrolysis, cool the basic solution in an ice bath before slowly acidifying with concentrated HCl to a pH of ~1-2. The product should precipitate. If it doesn't, or if it appears oily, saturate the aqueous layer with NaCl to decrease the product's solubility. Extract with a polar organic solvent like ethyl acetate multiple times (e.g., 3 x 50 mL).
Impure Product Degradation: The pyrazole ring or succinic acid backbone may be sensitive to excessively harsh conditions (e.g., very high temperatures for prolonged periods).Use Milder Conditions: Consider using lithium hydroxide (LiOH) at room temperature or slightly elevated temperatures, as it is often effective for hydrolysis with less risk of side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid?

A1: The most direct and common synthesis is a two-step process:

  • Aza-Michael Addition: Reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with diethyl maleate. This is a conjugate addition that forms the C-N bond.[1]

  • Saponification (Hydrolysis): Hydrolysis of the resulting diethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinate using a strong base (like NaOH) followed by acidic work-up to yield the final dicarboxylic acid.

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Hydrolysis Py 4-bromo-3,5-dimethyl- 1H-pyrazole Ester Diethyl 2-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)succinate Py->Ester DEM Diethyl Maleate DEM->Ester Acid 2-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)succinic acid Ester->Acid 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: Overall synthetic workflow.

Q2: Which Michael acceptor should I use: Diethyl Maleate, Fumaric Acid, or Maleic Anhydride?

A2: Diethyl maleate is highly recommended for initial attempts. It is a very reactive Michael acceptor due to its electron-withdrawing ester groups and thermodynamically less stable cis-isomer configuration.[1] This high reactivity often allows the reaction to proceed under milder conditions. Fumaric acid or maleic anhydride can also be used, but they may require different, and sometimes more forceful, reaction conditions, such as a two-phase solvent system or solvent-free melting.[4]

Q3: Is a catalyst necessary for the aza-Michael addition of the pyrazole?

A3: Yes, for this specific pyrazole, a catalyst is highly recommended. While some highly nucleophilic amines can react with diethyl maleate without a catalyst[1], pyrazoles are aromatic heterocycles and are significantly less nucleophilic. A base catalyst is required to deprotonate the pyrazole's N-H group, forming a highly nucleophilic pyrazolate anion that can readily attack the Michael acceptor.[2][3]

Q4: How should I monitor the progress of each reaction step?

A4: Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring both steps.[1][5]

  • For Step 1 (Michael Addition): Use a non-polar solvent system (e.g., 30% Ethyl Acetate in Hexane). You should see the pyrazole starting material spot (higher Rf) gradually disappear as a new, lower Rf spot corresponding to the more polar diethyl ester product appears.

  • For Step 2 (Hydrolysis): Use a more polar solvent system (e.g., 50% Ethyl Acetate in Hexane with 1% acetic acid). The ester spot (higher Rf) will be replaced by a spot for the carboxylic acid product, which will likely have a very low Rf or remain at the baseline due to its high polarity.

Q5: What are the recommended purification strategies for the intermediate and final product?

A5:

  • Intermediate (Diethyl Ester): The crude product from the Michael addition should be purified using silica gel column chromatography .[1] A gradient elution starting with a low polarity solvent (e.g., 10% EtOAc/Hexane) and gradually increasing the polarity will effectively separate the product from unreacted starting materials and any minor byproducts.

  • Final Product (Dicarboxylic Acid): The final acid, after acidic work-up and extraction, is best purified by recrystallization .[6] A suitable solvent system might be an ethanol/water or ethyl acetate/hexane mixture. This method is excellent for removing trace impurities and yielding a crystalline, high-purity final product.

Part 3: Recommended Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinate
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq).

  • Add anhydrous solvent (e.g., acetonitrile or DMF, approx. 5-10 mL per mmol of pyrazole).

  • Add a base catalyst, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or DBU (1.1 eq).

  • Stir the mixture for 15-20 minutes at room temperature.

  • Add diethyl maleate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C (or reflux) and stir vigorously.

  • Monitor the reaction's progress using TLC (e.g., 30% EtOAc/Hexane). The reaction may take 6-24 hours.

  • Once complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure diethyl ester.

Protocol 2: Hydrolysis to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic Acid
  • Dissolve the purified diethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (NaOH, 3.0 eq) or lithium hydroxide (LiOH, 3.0 eq).

  • Heat the mixture to reflux (typically 80-90 °C) for 4-12 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) until the pH of the solution is ~1-2. A white precipitate should form.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product is oily or does not precipitate, extract the aqueous solution with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system to obtain the pure final product.

References

  • Jassas, R. S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]

  • Lange, et al. (2020). Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl. Google Patents.
  • PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Thirupathi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Retrieved from [Link]

  • Kumar, K. A., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. Retrieved from [Link]

  • Reddy, C. S., et al. (2007). A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

Sources

Optimization

troubleshooting poor aqueous solubility of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid

Welcome to the technical support guide for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges assoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to support your research and development efforts.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing step-by-step guidance to resolve them.

Q1: I've observed that my compound, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid, has very low solubility in my aqueous buffer system (e.g., PBS at pH 7.4), leading to precipitation. What are my immediate troubleshooting steps?

A1: Initial Steps to Address Precipitation

When faced with low solubility and precipitation, a systematic approach is crucial. The molecular structure, possessing a lipophilic bromo-dimethyl-pyrazole group and a hydrophilic dicarboxylic acid (succinic acid) moiety, suggests a strong pH-dependent solubility profile.[1] Here’s how to begin troubleshooting:

Step 1: pH Adjustment

The primary reason for poor solubility of this acidic compound in neutral or acidic media is that the carboxylic acid groups are protonated (uncharged), reducing their interaction with water.[2][3] By increasing the pH, you deprotonate these groups, forming carboxylate anions, which are significantly more water-soluble.[3][4]

  • Action: Prepare a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0).

  • Rationale: Systematically increasing the pH will help you identify the minimum pH at which the compound remains in solution at your target concentration. This is often referred to as determining the pH-solubility profile.[5][6] For dicarboxylic acids, solubility generally increases as the pH rises above the pKa values of the carboxylic groups.[7][8]

Step 2: Preliminary Co-solvent Screening

If pH adjustment alone is insufficient or if a near-neutral pH is required for your assay, introducing a water-miscible organic solvent (co-solvent) is the next logical step.[9][10]

  • Action: Prepare stock solutions of your compound in a small number of biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400). Then, perform a controlled dilution into your aqueous buffer, ensuring the final co-solvent concentration is as low as possible (typically <1-5%) to avoid impacting your biological system.

  • Rationale: Co-solvents can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[11][12] However, be aware that high concentrations of co-solvents can sometimes negatively impact protein function or cell viability in biological assays and may decrease the permeability of the compound.[13][14]

Step 3: Temperature Modification

  • Action: Gently warm the solution.

  • Rationale: For many compounds, solubility increases with temperature. This can be a simple method to get more compound into a solution for short-term experiments. However, be cautious about compound stability at elevated temperatures and the potential for precipitation upon cooling to ambient temperature.

Below is a workflow to guide your initial troubleshooting:

G start Precipitation Observed in Aqueous Buffer ph_adjust Step 1: Adjust pH (e.g., pH 7.5, 8.0, 8.5) start->ph_adjust ph_success Solubility Achieved? ph_adjust->ph_success cosolvent Step 2: Add Co-solvent (e.g., DMSO, Ethanol, PEG 400) ph_success->cosolvent No end_success Proceed with Experiment ph_success->end_success Yes cosolvent_success Solubility Achieved? cosolvent->cosolvent_success temp Step 3: Gentle Warming cosolvent_success->temp No cosolvent_success->end_success Yes temp_success Solubility Achieved? temp->temp_success temp_success->end_success Yes advanced Proceed to Advanced Strategies (See Q2) temp_success->advanced No

Initial Troubleshooting Workflow
Q2: I've tried basic pH adjustment and co-solvents, but I still can't achieve my desired concentration for in-vivo studies without using high levels of organic solvents. What are more advanced formulation strategies I can explore?

A2: Advanced Solubilization Techniques

When simple methods are insufficient, more advanced formulation strategies are necessary. These are particularly relevant for achieving higher concentrations needed for preclinical and clinical development. Nearly 90% of new chemical entities are poorly soluble, making these techniques critical in drug development.[11][15][16]

1. Salt Formation

Converting the acidic parent drug into a salt is a highly effective and common method to dramatically increase aqueous solubility and dissolution rate.[5][14][17][18][19]

  • Strategy: React the dicarboxylic acid with a suitable base (counter-ion) to form a salt. Common counter-ions include sodium (Na+), potassium (K+), calcium (Ca2+), or organic amines like tromethamine (Tris).

  • Why it Works: The salt form is ionic and readily dissociates in water, leading to a much higher solubility compared to the neutral, less polar parent acid.[18] The choice of counter-ion is important; for instance, for carboxylic acids, butylamine has been shown to increase solution pH and solubility more than longer-chain amines.[17]

  • Experimental Protocol: See Protocol 2: Guideline for Salt Formation Screening in Section 3.

2. Use of Complexing Agents (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are water-soluble.[11][14][20]

  • Strategy: Use substituted β-cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutyl ether-β-cyclodextrin (SBEβCD), which have very high water solubility themselves.[14]

  • Why it Works: The lipophilic pyrazole portion of your molecule can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[11][20]

  • Consideration: This method is effective but can be expensive and may not be suitable for all administration routes at high concentrations.

3. Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) are an excellent option, particularly for oral administration.[21][22]

  • Strategy: Dissolve the compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).

  • Why it Works: These formulations form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium (like in the gastrointestinal tract). The drug remains dissolved in the small lipid droplets, which enhances absorption.[21]

4. Amorphous Solid Dispersions (ASDs)

Disrupting the crystalline lattice of a compound can significantly increase its apparent solubility and dissolution rate.[15]

  • Strategy: Disperse the compound at a molecular level within a hydrophilic polymer matrix. This is often achieved through techniques like spray drying or hot-melt extrusion.

  • Why it Works: The amorphous form does not have the high lattice energy of the crystalline form, making it easier for solvent molecules to interact with and dissolve the drug molecules. Polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used to stabilize the amorphous state.[15]

The selection of an advanced strategy depends on factors like the desired route of administration, required dose, and the physicochemical properties of the compound.

G cluster_strategies Advanced Solubilization Strategies start Initial Methods Insufficient (High Concentration Needed) salt Salt Formation (Na+, K+, Tris salts) start->salt cyclo Complexation (Cyclodextrins) start->cyclo lipid Lipid-Based Systems (SEDDS/SMEDDS) start->lipid asd Solid Dispersions (Amorphous Form) start->asd desc_salt Increases dissociation and ionic character salt->desc_salt Mechanism desc_cyclo Encapsulates lipophilic moiety in a soluble shell cyclo->desc_cyclo Mechanism desc_lipid Maintains drug in a solubilized oil phase lipid->desc_lipid Mechanism desc_asd Reduces crystal lattice energy, increasing dissolution rate asd->desc_asd Mechanism

Advanced Solubilization Strategies

Section 2: Frequently Asked Questions (FAQs)

Q: What are the key structural features of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid that contribute to its poor aqueous solubility?

A: The poor solubility arises from a combination of its structural components:

  • Lipophilic Pyrazole Ring: The 4-bromo-3,5-dimethyl-1H-pyrazole moiety is the primary contributor to the molecule's low water solubility. The bromine atom and methyl groups significantly increase its lipophilicity (hydrophobicity).

  • Acidic Succinic Acid Group: The succinic acid portion provides two carboxylic acid groups. While these groups are hydrophilic, their ability to enhance solubility is highly dependent on the pH of the solution.[1] At neutral or acidic pH, they are protonated (-COOH) and uncharged, which limits their interaction with water. Only at a pH above their pKa values do they become ionized (-COO⁻), which dramatically increases aqueous solubility.[3][4]

Q: How does pH exactly influence the solubility of a dicarboxylic acid like this one?

A: The solubility of an ionizable compound is lowest when it is in its neutral form and increases as the molecule becomes charged. For a dicarboxylic acid, there are two key pKa values (pKa1 and pKa2).

  • At pH << pKa1: Both carboxylic groups are protonated (neutral). The molecule is at its least soluble state, often referred to as its intrinsic solubility.

  • As pH increases above pKa1: The first carboxylic group begins to deprotonate, forming a mono-anion. This increases solubility.

  • As pH increases above pKa2: The second carboxylic group deprotonates, forming a di-anion. This leads to a further, significant increase in solubility.[7][8] Therefore, the relationship between pH and solubility is not linear but rather shows sharp increases around the pKa values of the compound.

Q: What analytical techniques are essential for characterizing the solubility of this compound?

A: Several methods are used to determine solubility, ranging from high-throughput screening to more definitive equilibrium methods.

  • Kinetic Solubility Assays: These are high-throughput methods often used in early discovery to get a quick assessment.[23] Nephelometry (light scattering) is a common technique that detects precipitation as a compound is added to a buffer from a DMSO stock.[23]

  • Equilibrium Solubility Assays (Shake-Flask Method): This is the gold-standard method.[23] An excess of the solid compound is agitated in a specific solvent or buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured, typically by HPLC-UV.[24] This method provides the thermodynamic solubility.[24]

Q: Are there any potential liabilities with using salt forms?

A: Yes, while highly effective, salt formation has potential challenges:

  • Hygroscopicity: Some salt forms can be highly hygroscopic (readily absorb moisture from the air), which can lead to handling and stability issues.[5]

  • Physical Instability: Under certain conditions (e.g., in the acidic environment of the stomach), a highly soluble salt can revert (precipitate) back to the less soluble free acid form. This is known as the "common ion effect" and can reduce bioavailability.[5]

  • Stability in Solution: The pH of the resulting salt solution might affect the chemical stability of the drug. For example, a salt of a weak base and a strong acid could result in a low pH that might increase hydrolysis.[5] Careful selection of the counter-ion and thorough solid-state characterization are essential.[5]

Section 3: Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol outlines the shake-flask method for determining the equilibrium solubility of your compound at various pH values.

Materials:

  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid (solid)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.

  • HPLC-grade water and acetonitrile

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • Calibrated HPLC-UV system

Procedure:

  • Add an excess amount of the solid compound to a series of vials (ensure solid is visible).

  • Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for at least 24 hours to ensure equilibrium is reached. Check for the continued presence of solid material.

  • After equilibration, separate the solid from the solution by centrifuging the vials at high speed or by filtering the suspension through a 0.22 µm syringe filter.

  • Carefully collect the clear supernatant.

  • Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Quantify the concentration of the compound in each supernatant sample using a validated HPLC-UV method.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution.

Protocol 2: Guideline for Salt Formation Screening

This protocol provides a general workflow for screening different counter-ions to form a more soluble salt.

Materials:

  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid (free acid)

  • A selection of basic counter-ions (e.g., sodium hydroxide, potassium hydroxide, tromethamine (Tris), L-arginine).

  • Various organic solvents (e.g., ethanol, isopropanol, acetone).

  • Stir plate and stir bars.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Stoichiometric Addition: Dissolve a known molar amount of the free acid in a suitable solvent (e.g., ethanol).

  • In a separate container, prepare a solution with an equimolar amount of the chosen base (counter-ion) in the same solvent.

  • Slowly add the base solution to the acid solution while stirring. If a salt precipitates, continue stirring for several hours to allow for complete formation.

  • If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation, or attempt to remove the solvent by rotary evaporation.

  • Isolation: Collect the resulting solid by filtration and wash with a small amount of cold solvent or anti-solvent.

  • Drying: Dry the isolated salt under vacuum at a controlled temperature.

  • Characterization:

    • Solubility Testing: Determine the aqueous solubility of the new salt form using Protocol 1 and compare it to the free acid.

    • Solid-State Analysis: Characterize the salt using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point.

Parameter Free Acid Form Potential Salt Form (e.g., Sodium Salt) Rationale for Improvement
Aqueous Solubility Low (especially at pH < 7)HighThe ionic nature of the salt allows for strong interactions with polar water molecules, leading to dissociation and dissolution.[18]
Dissolution Rate SlowFastHigher solubility creates a larger concentration gradient, which drives a faster dissolution process.[5][17]
Solid Form CrystallineCrystalline or AmorphousSalt formation creates a new crystal lattice with different physicochemical properties.[17]
pH of Saturated Solution AcidicNeutral to Slightly BasicThe salt of a weak acid and strong base will result in a solution with a pH > 7, which further favors solubility.

References

  • Vertex AI Search. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
  • Vertex AI Search. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist.
  • Vertex AI Search. (2022, November 2).
  • International Journal of Scientific Development and Research. (2011, January 12). Methods to boost solubility.
  • Mude, G. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics.
  • Global Scholarly Communication Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Vertex AI Search. (2022, April 19).
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • DMPK. (2024, March 15).
  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Ovid.
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. List of some poorly soluble drugs, their salt forms and degree of....
  • ACS Publications. (2012, January 26).
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • ChemicalBook. (2022, November 22). Succinic Acid: Solubility and Mechanism of Action.
  • Nature. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • ACS Publications. (2003, March 8). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • EPJ Web of Conferences.
  • ResearchGate. Solubility of succinic acid in different aqueous solvent mixtures: Experimental measurement and thermodynamic modeling | Request PDF.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • BMG LABTECH. (2023, April 6).
  • PharmSky Research. (2026, March 12).
  • Blogs - News. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • ResearchGate. Solubility data for succinic acid, obtained in the present work.
  • Merck.
  • Reddit. (2023, January 5).
  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts.
  • PMC. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles.
  • MedchemExpress.com. Pyrazole-3-carboxylic acid | Biochemical Reagent.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?

Sources

Troubleshooting

HPLC method development and mobile phase optimization for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid .

This molecule presents a unique chromatographic challenge: it combines a highly hydrophobic, sterically bulky core (the brominated, dimethylated pyrazole ring) with a highly polar, ionizable moiety (the dicarboxylic succinic acid group). Successful method development requires strict control over the analyte's ionization state and mitigation of secondary interactions.

Frequently Asked Questions (FAQs)

Q: What is the optimal stationary phase for this compound? A: A high-purity, fully end-capped C18 (Octadecylsilane) column is the gold standard here. Because the molecule has significant hydrophobic character from the bromo and methyl groups, it will partition well into a C18 phase provided the carboxylic acids are neutralized. If you experience peak shape issues due to aqueous dewetting (phase collapse) at low organic concentrations, switch to a Polar-Embedded C18 or an AQ-type C18 column, which maintains hydration of the stationary phase and shields residual silanols.

Q: How does mobile phase pH affect the retention of this succinic acid derivative? A: Mobile phase pH is the single most critical parameter for this method. Succinic acid typically has pKa values around 4.2 and 5.6; however, the electron-withdrawing nature of the adjacent pyrazole ring lowers the first pKa to approximately 3.0–3.5 via inductive effects. As established in chromatographic theory, acids lose a proton and become ionized as pH increases, which drastically reduces their retention on reversed-phase columns[1]. To achieve sharp, symmetrical peaks, you must suppress this ionization by maintaining a mobile phase pH at least 1 to 1.5 units below the lowest pKa[2]. A target pH of 2.0 ensures the molecule remains entirely in its neutral, protonated state.

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A: Acetonitrile is highly recommended. Acetonitrile provides a lower system backpressure and operates via dipole interactions, which generally yield sharper peaks for dicarboxylic acids compared to the protic interactions of Methanol. Furthermore, ACN has a lower UV cutoff (<190 nm), which is vital if you are monitoring the relatively weak chromophore of the succinic acid moiety at low wavelengths (e.g., 210 nm).

Troubleshooting Guide: Resolving Common Chromatographic Artifacts

Issue: Severe Peak Tailing or Split Peaks

  • The Causality: For dicarboxylic acids, tailing is rarely a column efficiency issue; it is almost always a chemical state issue. If the mobile phase pH is near the analyte's pKa (e.g., pH 3.5), the molecule exists in a dynamic equilibrium between its unionized and singly ionized states during the run. These two states have different partition coefficients, leading to split or severely tailing peaks[3].

  • The Fix: Immediately verify the pH of your aqueous mobile phase. Lower the pH to 2.0 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Secondary Cause (Metal Chelation): Dicarboxylic acids are notorious for chelating trace metals (Fe, Ni) present in stainless steel HPLC flow paths or column frits. If pH adjustment fails, passivate your HPLC system with 20% nitric acid (offline from the column) or add a trace amount of a chelator (e.g., 5 µM EDTA) to the aqueous mobile phase.

Issue: Retention Time Shifts Between Injections

  • The Causality: This indicates a lack of column equilibration or a drifting mobile phase pH. If you are using a weak buffer (or just water) mixed with organic solvent, the pH can fluctuate.

  • The Fix: Ensure your aqueous phase is adequately buffered. For low pH, 0.1% TFA provides excellent buffering capacity and ion-pairing capability[4]. Ensure you equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.

Experimental Protocol: Step-by-Step Method Optimization

To build a self-validating, robust isocratic method, follow this systematic workflow:

Step 1: System and Mobile Phase Preparation

  • Aqueous Phase (Mobile Phase A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Verify the pH is ~2.0.

  • Organic Phase (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • System Flush: Purge all HPLC lines to remove previous buffer salts, preventing precipitation with ACN.

Step 2: Column Equilibration & Scouting Gradient

  • Install a high-purity C18 column (e.g., 150 x 4.6 mm, 3 µm). Set the column oven to 35°C to improve mass transfer kinetics and reduce backpressure.

  • Equilibrate the system at 5% B for 15 minutes at a flow rate of 1.0 mL/min.

  • Inject 5 µL of a 0.1 mg/mL sample standard (dissolved in 50:50 Water:ACN).

  • Execute a broad scouting gradient: 5% B to 95% B over 20 minutes.

Step 3: Isocratic Transfer & Validation

  • Identify the retention time ( tR​ ) of the target peak from the scouting run.

  • Calculate the organic percentage at elution (accounting for the system's dwell volume).

  • Set your isocratic method to 5–10% below this calculated organic percentage. This will ensure a retention factor ( k′ ) between 2 and 10, separating the analyte from the void volume.

  • Self-Validation: Perform 6 replicate injections. The method is considered robust if the Relative Standard Deviation (%RSD) for retention time is < 1.0% and peak asymmetry ( As​ ) is between 0.9 and 1.2.

Quantitative Data: Mobile Phase Optimization Summary

The following table synthesizes the expected chromatographic behavior of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid under varying mobile phase conditions, demonstrating the causality of pH on peak integrity.

Aqueous ComponentpHOrganic ModifierRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Mechanistic Observation
10 mM Ammonium Acetate6.8Acetonitrile1.82.8 (Severe Tailing)2,500Analyte is fully ionized; poor hydrophobic partitioning.
0.1% Formic Acid2.7Acetonitrile6.51.6 (Moderate Tailing)8,200Partial ionization of the first carboxylic acid group.
0.1% TFA 2.0 Acetonitrile 8.2 1.05 (Excellent) 14,500 Analyte is fully unionized; optimal C18 interaction.
0.1% TFA2.0Methanol10.51.15 (Good)11,000Protic solvent increases tR​ and system backpressure.

Visual Workflows

Method Development Logic

HPLC_Workflow Start Start: Analyte Profiling Dicarboxylic Acid Col Select Stationary Phase (C18 or Polar-Embedded C18) Start->Col MP Prepare Aqueous Phase (0.1% TFA, pH ~2.0) Col->MP Grad Run Scouting Gradient (5% to 95% ACN over 20 min) MP->Grad Eval Evaluate Peak Shape & Retention (k' > 2)? Grad->Eval Opt Optimize Gradient Slope & Temperature (30-40°C) Eval->Opt  Yes (Good Shape) Trouble Troubleshoot: Adjust pH or Check Hardware Eval->Trouble  No (Tailing/Low k') End Finalize & Validate Method Opt->End Trouble->MP  Re-adjust

Fig 1. Step-by-step HPLC method development workflow for dicarboxylic acids.

Troubleshooting Peak Tailing

Tailing_Logic Issue Observation: Severe Peak Tailing Check1 Is Mobile Phase pH < 2.5? Issue->Check1 Fix1 Lower pH (e.g., 0.1% TFA) to suppress ionization Check1->Fix1  No Check2 Is System Hardware Stainless Steel? Check1->Check2  Yes Fix2 Use PEEK tubing or add trace EDTA to mobile phase Check2->Fix2  Yes (Metal Chelation) Check3 Is Column Overloaded? Check2->Check3  No Fix3 Reduce Injection Volume or Sample Concentration Check3->Fix3  Yes

Fig 2. Diagnostic logic tree for resolving peak tailing in succinic acid derivatives.

References

  • Exploring the Role of pH in HPLC Separation Veeprho Pharmaceuticals [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices LCGC International - Chromatography Online [Link]

  • Reversed Phase HPLC Method Development Guide Phenomenex[Link]

Sources

Optimization

preventing thermal degradation of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid during storage

Welcome to the technical support center for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established scientific principles and field-proven insights.

Introduction: Understanding the Molecule

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a molecule that combines a substituted pyrazole ring with a succinic acid moiety. Both functional groups contribute to its chemical properties and potential stability issues. The pyrazole ring, being aromatic, is generally stable, but the presence of a bromine substituent and N-substitution can influence its reactivity. The succinic acid portion is susceptible to thermal degradation, particularly decarboxylation. Understanding these characteristics is key to preventing degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid?

A1: To ensure the long-term stability of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid, we recommend the following storage conditions, summarized in the table below. These conditions are designed to minimize the risk of thermal degradation, hydrolysis, oxidation, and photodegradation.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation pathways such as decarboxylation.[2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation, which can be indicated by a change in color (e.g., browning).
Light Protect from light (Amber vial/foil)Prevents photodegradation, a common issue for heterocyclic compounds.
Moisture Dry environment (Sealed container with desiccant)Prevents hydrolysis of the succinic acid moiety and potential side reactions with the pyrazole ring.
Q2: I've noticed a slight discoloration (yellowing/browning) of my solid compound after several months of storage. What could be the cause?

A2: Discoloration, particularly browning, is often an indicator of oxidative degradation of the pyrazole ring. This can occur even at low temperatures if the compound is exposed to air. To prevent this, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.[2] If you have already observed discoloration, it is advisable to re-analyze the purity of the material before use.

Q3: I suspect my compound may be degrading. What are the likely thermal degradation pathways?

A3: The primary thermal degradation pathway for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is likely to be decarboxylation of the succinic acid moiety. This reaction involves the loss of one or both carboxyl groups as carbon dioxide, especially at elevated temperatures. Another potential, though less likely at moderate temperatures, degradation pathway could involve the cleavage of the C-Br bond on the pyrazole ring.

To visualize the primary degradation pathway, refer to the diagram below:

G 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid Decarboxylation Product Decarboxylation Product 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid->Decarboxylation Product Heat (Δ) CO2 CO2 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid->CO2 Loss of Further Degradation Further Degradation Decarboxylation Product->Further Degradation Heat (Δ)

Caption: Potential thermal degradation pathway via decarboxylation.

Q4: How can I check the purity and assess the degradation of my stored compound?

A4: A straightforward method to assess the purity of your compound is by High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main peak would indicate degradation. For a more detailed investigation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products.[3]

Troubleshooting Guide

This section provides a step-by-step approach to troubleshoot potential stability issues with 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid.

Observed Issue: Reduced biological activity or inconsistent experimental results.

This could be a primary indicator of compound degradation. Follow the workflow below to diagnose and address the issue.

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results B Check Storage Conditions A->B C Perform Purity Analysis (HPLC/LC-MS) B->C D Degradation Confirmed? C->D E Review Handling Procedures D->E Yes G No Degradation Detected D->G No F Consider Forced Degradation Study E->F H Investigate Other Experimental Variables G->H

Caption: Workflow for troubleshooting compound instability.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Preparation: Ensure the 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is in a solid, dry state.

  • Container: Place the compound in a clean, dry amber glass vial.

  • Inert Atmosphere: Purge the vial with an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Sealing: Immediately seal the vial tightly with a cap that has a chemically resistant liner.

  • Desiccation: Place the sealed vial inside a larger, airtight container that contains a desiccant (e.g., silica gel).

  • Labeling: Clearly label the container with the compound name, date of storage, and storage conditions.

  • Refrigeration: Store the container in a refrigerator at 2-8°C.[2]

Protocol 2: Quality Control by HPLC

This protocol provides a general method for assessing the purity of your compound. The exact conditions may need to be optimized for your specific HPLC system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid.

    • Dissolve the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., determined by a UV scan of the compound).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a freshly prepared sample of a known pure standard (if available) to establish a reference chromatogram.

    • Inject the stored sample.

    • Compare the chromatograms. Look for the appearance of new peaks, a change in the retention time of the main peak, or a decrease in the peak area percentage of the main compound.

References

  • SciELO. (2011, August 23). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Retrieved from [Link]

  • MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

  • PMC. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2001). Autocatalysed Oxidative Decarboxylation of Succinic Acid by Permanganate Ion – A Kinetic Study. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1983). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Retrieved from [Link]

  • ResearchGate. (2014, November 2). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Retrieved from [Link]

  • SCIRP. (n.d.). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Retrieved from [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • BioProcess International. (2013, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic Acid

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of heavily substituted pyrazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of heavily substituted pyrazole-dicarboxylic acid derivatives.

Due to the unique physicochemical properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid—specifically the weakly basic, highly lipophilic brominated pyrazole ring coupled with the highly polar dicarboxylic acid moiety—standard purification templates often fail. This guide provides mechanistically grounded, self-validating protocols to ensure >99% purity of your extracts.

Mechanistic Purification Workflow

PurificationWorkflow A Crude Extract (Target + Organic Impurities) B Alkaline Partitioning Add aq. NaHCO3 (pH 7.5-8.0) A->B C Organic Phase (Neutral Pyrazole Impurities) B->C Extract with EtOAc D Aqueous Phase (Target Dianion + Acidic Impurities) B->D Retain Aqueous E Acidification Add 6M HCl to pH < 2.0 D->E F Controlled Crystallization Cool to 4°C & Filter E->F G Aqueous Filtrate (Maleic/Fumaric Acid Impurities) F->G Discard Mother Liquor H Purified Target Compound >99% Purity F->H Isolate Solid

Workflow for the acid-base purification of pyrazole-succinic acid derivatives.

Diagnostic Hub: Troubleshooting Common Impurities

Q: Why is unreacted 4-bromo-3,5-dimethylpyrazole co-precipitating with my final product? Mechanistic Rationale: 4-bromo-3,5-dimethylpyrazole is a weakly basic, highly lipophilic compound. If the initial aqueous extraction is performed at a pH that is too low (e.g., pH 5), the succinic acid moiety of the target molecule is only partially deprotonated (monocarboxylate). This amphiphilic state acts as a surfactant, pulling the neutral pyrazole into the aqueous layer via micelle formation or ion-pairing. Resolution: Ensure the aqueous phase is strictly buffered to pH 7.5–8.0 using saturated sodium bicarbonate (NaHCO₃). At this pH, the target molecule exists exclusively as a highly polar dianion, completely breaking any lipophilic interactions with the unreacted pyrazole, which will remain in the organic phase (e.g., ethyl acetate)[1].

Q: Upon acidification, my product forms a sticky, dark oil ("oiling out") instead of a crystalline solid. How do I fix this? Mechanistic Rationale: "Oiling out" (liquid-liquid phase separation) occurs when the target compound precipitates faster than it can form an ordered crystal lattice. This is typically caused by the rapid addition of acid at room temperature, which traps residual organic solvents or polymeric impurities, lowering the glass transition temperature of the precipitate[2]. Resolution: Do not crash the product out at ambient temperature. Heat the aqueous phase to 55–60°C before adding the acid. Add 6M HCl dropwise until the solution becomes cloudy, then add 5% (v/v) absolute ethanol to redissolve the emulsion. Allow the solution to cool slowly (0.1°C/min) to 4°C. The ethanol acts as a bridging solvent that prevents oiling and promotes the nucleation of pure crystals.

Q: How can I selectively remove residual maleic acid or fumaric acid without losing my target compound? Mechanistic Rationale: Maleic acid (a common reactant in pyrazole-succinic acid synthesis) is highly hydrophilic, with an aqueous solubility of ~780 g/L at 25°C[3]. In contrast, the target compound is highly hydrophobic at pH < 2 due to the bulky brominated pyrazole ring. Resolution: Exploit this extreme solubility differential. After precipitating the target compound at pH 1.5, filter the solid and perform a displacement wash with ice-cold water (0–4°C). The cold water will kinetically dissolve the low-molecular-weight dicarboxylic acid impurities while leaving the target compound intact in the solid state.

Validated Resolution Protocols

To guarantee reproducibility, the following standard operating procedures (SOPs) are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: pH-Modulated Liquid-Liquid Extraction

Objective: Isolate the target dicarboxylic acid from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction extract in 5 volumes of Ethyl Acetate (EtOAc).

  • Alkaline Partitioning: Add 5 volumes of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to ensure complete mass transfer.

    • Validation Checkpoint 1 (Causality Check): Stop stirring and allow phase separation. Test the pH of the lower aqueous layer. It must be between 7.5 and 8.0. If < 7.5, the succinic acid is not fully deprotonated; add 1M NaOH dropwise until the target pH is reached.

  • Phase Separation: Separate the layers using a separatory funnel.

    • Validation Checkpoint 2 (Purity Check): Spot both layers on a Silica TLC plate (Eluent: DCM:MeOH 9:1 with 1% AcOH). The target compound (low Rf) should be exclusively in the aqueous phase. Neutral impurities (high Rf) should be in the EtOAc phase.

  • Organic Wash: Wash the validated aqueous layer with 2 additional volumes of EtOAc to ensure complete clearance of the brominated pyrazole starting material. Discard the organic layers.

Protocol B: Anti-Solvent & Cooling Crystallization

Objective: Recover the target compound free of water-soluble acidic impurities.

  • Preparation: Transfer the validated aqueous phase from Protocol A to a jacketed reactor and heat to 55°C.

  • Acidification: Slowly add 6M HCl dropwise while maintaining vigorous stirring, until the pH reaches 1.5.

    • Causality Note: Heating increases the solubility threshold, preventing the rapid, disordered precipitation that traps impurities[2].

  • Annealing: If the solution turns milky or oils out, add absolute ethanol (up to 10% v/v) until the solution clarifies.

  • Controlled Cooling: Ramp the temperature down to 4°C over a 4-hour period.

    • Validation Checkpoint 3 (Yield Check): Filter a small aliquot of the mother liquor and analyze via HPLC-UV (254 nm). The concentration of the target compound should be < 1 mg/mL, confirming quantitative precipitation.

  • Isolation: Filter the crystalline solid and wash the filter cake with 2 volumes of ice-cold (2°C) deionized water. Dry under vacuum at 45°C for 12 hours.

Quantitative Data Matrices

Table 1: Physicochemical Properties Guiding Extraction

Compound Nature Est. pKa Solubility (pH 8) Solubility (pH 2)
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid Target ~4.2, 5.6 > 100 mg/mL (Aqueous) < 1 mg/mL (Aqueous)
4-bromo-3,5-dimethylpyrazole Neutral Impurity < 2.0 Insoluble Insoluble

| Maleic Acid / Fumaric Acid | Acidic Impurity | 1.9, 6.2 | > 500 mg/mL (Aqueous) | > 500 mg/mL (Aqueous) |

Table 2: Solvent Selection Matrix for Impurity Clearance

Solvent System Purpose Mechanism of Action
Ethyl Acetate / Water Primary Extraction High partition coefficient for neutral pyrazoles into EtOAc; target dianions remain locked in the aqueous phase.
Water / 5% Ethanol Crystallization Ethanol slightly lowers the dielectric constant of the aqueous phase, preventing liquid-liquid phase separation ("oiling out").

| Ice-Cold Water | Filter Cake Wash | Kinetically dissolves low-molecular-weight dicarboxylic acids while keeping the hydrophobic target compound in the solid state. |

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate for the organic wash? A: Yes, DCM is highly effective for extracting unreacted pyrazoles. However, EtOAc is generally preferred in pharmaceutical development due to its lower toxicity (ICH Class 3 solvent) compared to DCM (ICH Class 2 solvent). Furthermore, EtOAc poses less risk of forming intractable emulsions with aqueous bicarbonate.

Q: What if my extract contains regioisomers of the target compound? A: Because the starting material (3,5-dimethylpyrazole) is symmetrical, regioisomers (e.g., 1,3- vs 1,5- substitution) are chemically equivalent and tautomerize dynamically before reaction[3]. Therefore, regioisomerism is not a concern for this specific molecule. If an asymmetrical pyrazole were used, separating regioisomers would require reverse-phase preparative chromatography, as acid-base extraction cannot differentiate between molecules with nearly identical pKa values.

Q: How do I analytically verify the complete removal of bromine-containing organic impurities? A: Perform a mass balance using HPLC-UV (monitoring at 254 nm for the pyrazole ring absorbance). For trace-level detection, use X-ray Fluorescence (XRF) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect residual organic bromine in the final dried solid versus the discarded mother liquor.

References

  • Title: 4.8: Acid-Base Extraction | Source: Chemistry LibreTexts | URL: [Link]

  • Title: WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl)
  • Title: US9248381B2 - Method of purifying a dicarboxylic acid | Source: Google Patents / USPTO | URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of ¹H and ¹³C NMR Chemical Shifts for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic Acid

Introduction: The Imperative of Rigorous NMR Validation in Drug Discovery Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigorous NMR Validation in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] For researchers in drug development, the unambiguous structural elucidation of novel chemical entities is not merely an academic exercise; it is a prerequisite for understanding molecular interactions, predicting biological activity, and ensuring the integrity of intellectual property. The chemical shifts observed in ¹H and ¹³C NMR spectra are exquisitely sensitive to the local electronic environment of each nucleus, making them powerful reporters of molecular identity and conformation.[1][3]

However, spectral interpretation, particularly for complex or novel molecules, can be fraught with ambiguity. This guide provides an in-depth, field-proven methodology for validating the ¹H and ¹³C NMR chemical shifts of a target molecule, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid . We will objectively compare experimentally acquired data with theoretically predicted values derived from high-level quantum mechanical calculations. This dual approach—marrying empirical measurement with in silico prediction—represents a robust, self-validating system for achieving high-confidence structural assignment.

Part 1: The Target Molecule: Atom-Level Mapping

Before any analysis, a clear and unambiguous numbering system for the atoms of the target molecule is essential. This ensures a direct and error-free correlation between specific nuclei and their corresponding NMR signals.

Figure 1: Molecular structure and atom numbering scheme for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid.

Part 2: The Gold Standard: Experimental NMR Data Acquisition

The quality of the experimental data is paramount. A poorly acquired spectrum will invalidate any subsequent comparison. The following protocol is designed to yield high-resolution, high-sensitivity data suitable for rigorous validation.

Protocol 2.1: Sample Preparation and Spectrometer Setup
  • Analyte Preparation: Accurately weigh ~5-10 mg of the synthesized and purified 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality Note: DMSO-d₆ is chosen for its excellent solvating power for polar molecules, particularly those with carboxylic acid groups. Its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) are well-defined and do not typically overlap with signals from the target molecule. The acidic protons of the succinic acid moiety are more likely to be observed as broad singlets in DMSO-d₆ rather than undergoing rapid exchange with solvent, as they might in D₂O.

  • Internal Standard: Add 5 µL of a 1% solution of tetramethylsilane (TMS) in DMSO-d₆.

    • Causality Note: TMS is the universally accepted internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR due to its chemical inertness, magnetic isotropy, and single, sharp resonance signal located in a region typically devoid of other signals.[4]

  • Sample Filtration: Filter the final solution through a glass wool-plugged pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to maximize chemical shift dispersion and signal sensitivity.[2]

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is a good benchmark.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

Protocol 2.2: NMR Experiment Acquisition

The following suite of experiments is recommended for a comprehensive assignment.

  • ¹H NMR (1D):

    • Purpose: To identify the number of unique proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-couplings).

    • Key Parameters: 32-64 scans, relaxation delay (d1) of 2-5 seconds, acquisition time of 3-4 seconds.

  • ¹³C{¹H} NMR (1D Proton Decoupled):

    • Purpose: To identify the number of unique carbon environments and their chemical shifts. Proton decoupling simplifies the spectrum to singlets for each carbon.

    • Key Parameters: 512-2048 scans (or more, as ¹³C has low natural abundance), relaxation delay of 2 seconds, wide spectral width (e.g., 0-200 ppm).

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons (typically through 2-3 bonds). This is critical for mapping out the succinic acid spin system (H6-H7a/H7b).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton directly to the carbon it is attached to (¹JCH). This is the most reliable method for assigning the protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is essential for assigning quaternary (non-protonated) carbons, such as C3, C4, C5, C8, and C9, by correlating them to nearby methyl or methine protons.

Part 3: The In Silico Approach: Computational Prediction

Computational chemistry, specifically Density Functional Theory (DFT), has become an indispensable tool for predicting NMR parameters with high accuracy, often serving to resolve ambiguities in experimental assignments.[3][5][6]

Protocol 3.1: Molecular Modeling and Optimization
  • Structure Building: Build the 3D structure of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid in a molecular modeling program.

  • Conformational Search: For flexible molecules, it is crucial to identify the lowest energy conformer(s), as the observed NMR spectrum is a population-weighted average. Perform a conformational search using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • Take the lowest energy conformer(s) and perform a full geometry optimization using DFT. A common and reliable level of theory is the B3LYP functional with the 6-31G(d) basis set.[7]

    • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM) for DMSO, to more accurately reflect the experimental conditions.[5][7]

    • Trustworthiness Check: Perform a frequency calculation on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

Protocol 3.2: NMR Shielding Calculation
  • GIAO Method: Using the optimized geometry, calculate the NMR isotropic magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. This is the gold standard for modern NMR calculations.[3][5]

    • A higher-level basis set, such as 6-311+G(2d,p) , is often recommended for the NMR calculation itself to improve accuracy.[4]

  • Reference Calculation: Perform the exact same optimization and GIAO calculation for the reference standard, TMS.

  • Chemical Shift Conversion: The calculated values (σ) are absolute shieldings. Convert them to chemical shifts (δ) relative to TMS using the following equation: δ_calc = σ_TMS - σ_iso Where σ_TMS is the calculated isotropic shielding for the reference and σ_iso is the calculated isotropic shielding for the nucleus of interest.[8]

Part 4: The Validation Workflow: Comparing Experiment and Theory

The core of the validation process lies in the systematic comparison of the data obtained from Part 2 and Part 3.

Figure 2: The integrated workflow for NMR chemical shift validation.

Data Presentation and Analysis

The most effective way to compare the datasets is to tabulate them side-by-side. The following table is an illustrative example using chemically reasonable, hypothetical experimental values for our target molecule.

Table 1: Comparison of Hypothetical Experimental and DFT-Predicted NMR Chemical Shifts (ppm)

Atom #Typeδ_exp (ppm) (Hypothetical)δ_calc (ppm)Δδ (exp - calc)Assignment Confidence
¹³C Shifts
C3C148.5149.2-0.7High
C4C-Br95.294.50.7High
C5C141.8142.5-0.7High
C6CH58.157.90.2High
C7CH₂35.436.0-0.6High
C8C=O171.5172.3-0.8High
C9C=O172.8173.5-0.7High
C11CH₃10.911.2-0.3High
C12CH₃13.513.10.4High
¹H Shifts
H6CH (dd)5.355.41-0.06High
H7a/bCH₂ (m)3.103.18-0.08High
H11CH₃ (s)2.152.110.04High
H12CH₃ (s)2.252.29-0.04High
COOHOH (br s)~12.9N/A*-Moderate

*Note: Acidic proton shifts are highly dependent on concentration and temperature and are often excluded from direct computational comparison.

Interpreting the Comparison
  • Mean Absolute Error (MAE): For a high-quality validation, the MAE for ¹³C shifts should ideally be < 2.0 ppm, and for ¹H shifts, < 0.2 ppm.[4][9]

  • Correlation (R²): A linear regression plot of δ_exp vs. δ_calc should yield a correlation coefficient (R²) > 0.99, indicating a systematic and predictable relationship between the experimental and theoretical values.

  • Outliers: Any specific nucleus with a large deviation (Δδ) should be carefully re-examined. This could indicate an incorrect initial assignment in the experimental spectrum or a limitation of the computational model (e.g., an unusual electronic or conformational effect). 2D NMR data (HSQC, HMBC) is the ultimate arbiter in these cases.

Conclusion

The validation of NMR chemical shifts through the integrated application of high-quality experimental acquisition and robust computational prediction provides a powerful, self-correcting workflow. This dual-pronged approach elevates the process of structural elucidation from a simple interpretation to a rigorous scientific validation. For drug development professionals, adopting this methodology is critical for building a foundation of accurate, reliable, and defensible structural data, thereby accelerating research and mitigating the risk of costly errors downstream.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Probabilistic Validation of Protein NMR Chemical Shift Assignments.PMC - NIH.
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds.ChemRxiv.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • NMR Protocols and Methods.
  • Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects.PMC.
  • New Journal of Chemistry Supporting Inform
  • Experimental Approaches of NMR Spectroscopy.springerprofessional.de.
  • Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt2+ and Au3+ Complexes.
  • NMR Spectroscopy Revolutionizes Drug Discovery.Unknown Source.
  • Small molecule-NMR.University of Gothenburg.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.ChemRxiv.
  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime.RSC Publishing.

Sources

Comparative

A Comparative Guide to FT-IR Spectral Validation for the Structural Confirmation of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid

Introduction: The Imperative of Structural Integrity in Drug Discovery In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's structure is a foundational pillar of safety, efficacy,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's structure is a foundational pillar of safety, efficacy, and intellectual property. For novel chemical entities (NCEs) like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid, a compound featuring a complex assembly of a substituted pyrazole ring and a succinic acid moiety, rigorous structural elucidation is non-negotiable. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups, thereby providing a distinct molecular fingerprint.[1][2]

This guide provides an in-depth, comparative framework for utilizing FT-IR spectroscopy to validate the synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. We will deconstruct the molecule into its constituent functional groups, predict their characteristic spectral signatures based on established principles, and outline a robust experimental protocol for acquiring and interpreting the data. This process serves as a self-validating system, comparing the empirical spectrum against a theoretically derived standard to achieve confident structural confirmation.

Deconstructing the Target Molecule: Predicted FT-IR Signatures

The power of FT-IR lies in its ability to probe the vibrational modes of specific chemical bonds.[2][3] The structure of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid presents several key functional groups, each with a characteristic absorption frequency range. An a priori analysis of these groups is critical for interpreting the final spectrum.

Key Functional Groups and Their Expected Vibrational Frequencies:

  • Succinic Acid Moiety (Carboxylic Acid): This is the most spectrally prominent feature. Its signature is defined by two key absorptions arising from strong intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers.[4][5]

    • O-H Stretch: A very broad and intense absorption band is expected between 2500-3300 cm⁻¹.[4][5] This broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer and is one of the most easily identifiable features in an IR spectrum.[3]

    • C=O (Carbonyl) Stretch: A sharp, strong absorption band should appear in the range of 1690-1725 cm⁻¹.[5][6] Its precise location can be influenced by the dimerization.

    • C-O Stretch & O-H Bend: Look for a C-O stretching vibration between 1210-1320 cm⁻¹ and an out-of-plane O-H bend around 910-950 cm⁻¹.[5]

  • Substituted Pyrazole Ring: The vibrational modes of the heterocyclic ring are more complex. Based on studies of pyrazole and its derivatives, we can anticipate several key bands.[7][8]

    • C=N Stretch: This vibration is expected to appear in the 1550-1650 cm⁻¹ region.

    • Ring C-N & C-C Stretching: Multiple bands of variable intensity can be expected in the fingerprint region, typically between 1300-1500 cm⁻¹.

    • N-N Stretch: This can be a weaker absorption, often found in the 1000-1200 cm⁻¹ range.

  • Alkyl (Methyl and Methylene) Groups:

    • C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups will result in sharp peaks in the 2850-3000 cm⁻¹ region.[9] These will likely be superimposed on the broad O-H stretch from the carboxylic acid.[5]

    • C-H Bending: Characteristic bending (scissoring and rocking) vibrations for these groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹.[6]

  • C-Br Bond:

    • C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a strong absorption in the low-frequency (fingerprint) region, typically below 700 cm⁻¹.[10] The presence of a peak in this area is a key indicator of successful bromination.

Experimental Protocol: A Self-Validating Workflow for FT-IR Analysis

The trustworthiness of spectral data hinges on a meticulously executed experimental protocol. The following procedure, utilizing an Attenuated Total Reflectance (ATR) accessory, is recommended for its minimal sample preparation and high reproducibility.

Objective: To acquire a high-quality FT-IR spectrum of solid 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid for structural validation.

Materials & Equipment:

  • FT-IR Spectrometer with a Diamond ATR accessory

  • Sample of synthesized 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid (dry, solid powder)

  • Spatula

  • Isopropyl alcohol and lint-free wipes

Step-by-Step Methodology:

  • Instrument Preparation & Cleaning (Causality: Ensures no cross-contamination):

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropyl alcohol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition (Causality: Establishes a baseline by measuring ambient interferences):

    • With the clean, empty ATR accessory in place, run a background scan. This measures the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's intrinsic response.

    • The software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.

  • Sample Application (Causality: Ensures good contact between the sample and the ATR crystal for a strong signal):

    • Place a small amount (typically 1-5 mg) of the dry powder sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal surface, which is critical for a high-quality spectrum.

  • Data Acquisition (Causality: Signal averaging improves the signal-to-noise ratio):

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Set the instrument to co-add a minimum of 32 scans. This process of signal averaging enhances the signal-to-noise ratio, making weaker peaks more discernible.[11]

    • Set the spectral resolution to 4 cm⁻¹. This provides a good balance between peak definition and signal strength for routine structural confirmation.

  • Data Processing & Post-Acquisition Cleaning:

    • The resulting spectrum should be automatically background-corrected and displayed in Absorbance or % Transmittance mode.

    • If necessary, apply a baseline correction algorithm to account for any sloping baseline.

    • Thoroughly clean the sample from the ATR crystal using the procedure in Step 1.

Visualization of the Validation Workflow

The logical flow from synthesis to structural confirmation via FT-IR can be visualized as follows:

FT_IR_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: FT-IR Analysis cluster_validation Phase 3: Structural Validation Synthesis Synthesized Compound (Hypothesized Structure) SamplePrep Sample Preparation (Dry Powder) Synthesis->SamplePrep Ensure Purity Background Acquire Background Spectrum SampleScan Acquire Sample Spectrum (ATR) Background->SampleScan Reference Processing Data Processing (Baseline Correction) SampleScan->Processing PeakID Peak Identification & Assignment Processing->PeakID Comparison Compare to Predicted Frequencies PeakID->Comparison Decision Match? Comparison->Decision Confirmed Structure Confirmed Decision->Confirmed Yes FurtherAnalysis Further Analysis Required Decision->FurtherAnalysis No

Caption: Workflow for FT-IR based structural validation.

Data Interpretation: A Comparative Analysis

The core of the validation lies in comparing the experimentally obtained peak positions with the predicted values. The following table summarizes this comparison, using hypothetical (but realistic) experimental data for a successfully synthesized sample.

Functional GroupPredicted Range (cm⁻¹)Hypothetical Experimental Peak (cm⁻¹)IntensityPeak CharacteristicsConfirmation Value
Carboxylic Acid O-H 2500 - 3300[5]~3100StrongVery BroadHigh (Key)
Alkyl C-H 2850 - 3000[9]2985, 2920, 2870MediumSharp (on broad O-H)High
Carboxylic Acid C=O 1690 - 1725[5][6]1705StrongSharpHigh (Key)
Pyrazole C=N 1550 - 16501620MediumSharpModerate
Pyrazole Ring Modes 1300 - 15001480, 1410Medium-WeakMultiple Sharp PeaksModerate
Alkyl C-H Bending ~1465, ~1375[6]1460, 1380MediumSharpHigh
Carboxylic Acid C-O 1210 - 1320[5]1255StrongSharpHigh
Carboxylic Acid O-H Bend 910 - 950[5]930MediumBroadModerate
C-Br Stretch < 700[10]650StrongSharpHigh (Key)

Analysis of Results:

The hypothetical data provides compelling evidence for the successful synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid.

  • Primary Confirmation: The simultaneous presence of the extremely broad O-H stretch centered around 3100 cm⁻¹ and the intense, sharp carbonyl (C=O) peak at 1705 cm⁻¹ unequivocally confirms the carboxylic acid functional group.[1] This combination is highly diagnostic and rules out alternatives like esters or alcohols which would lack one of these two features.[4]

  • Pyrazole Ring Confirmation: Peaks at 1620 cm⁻¹ (C=N) and in the 1400-1500 cm⁻¹ region are consistent with the substituted pyrazole ring structure.

  • Substitution Confirmation: The presence of sharp C-H stretching and bending peaks confirms the dimethyl and succinic alkyl framework. Crucially, the strong absorption at 650 cm⁻¹ falls squarely in the expected range for a C-Br stretch, providing strong evidence for the successful bromination of the pyrazole ring.

Conclusion

FT-IR spectroscopy offers a powerful, efficient, and reliable method for the structural validation of complex organic molecules. By systematically predicting the spectral features of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid and comparing them against data obtained through a robust experimental protocol, researchers can achieve a high degree of confidence in the compound's identity. The concordance of key diagnostic peaks—particularly the broad O-H, the sharp C=O, and the low-frequency C-Br absorptions—provides a validated spectral fingerprint, confirming that the target molecular architecture has been successfully synthesized. This analytical rigor is an indispensable step in advancing drug development programs.

References

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available from: [Link]

  • Wax Studios. Carboxylic Acid Ir Spectrum. Available from: [Link]

  • Michigan State University Department of Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Journal of the American Chemical Society. In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Available from: [Link]

  • PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Available from: [Link]

  • Optik. Influence of succinic acid species on structural, spectroscopic,optical, Z-scan, frequency doubling, photoconductivity. Available from: [Link]

  • Royal Society of Chemistry. A vibrational assignment for pyrazole. Available from: [Link]

  • University of California, Santa Cruz. IR Tables. Available from: [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

  • ResearchGate. a FT-IR spectra of different wt% of pyrazole. Available from: [Link]

  • ResearchGate. IR spectral data of Pyrazoline derivatives (1-6). Available from: [Link]

  • Chalcogenide Letters. Novel solid forms of thiamine hydrochloride with succinic acid. Available from: [Link]

  • ResearchGate. FT-IR ATR spectra of succinic acid. Available from: [Link]

  • Pacific BioLabs. FTIR - A Helpful Tool to Determine Chemical Composition. Available from: [Link]

  • Rasayan Journal of Chemistry. SPECTRAL DIFFRACTION AND OPTICAL STUDIES OF SUCCINIC- ACETIC ACID SINGLE CRYSTALS. Available from: [Link]

  • International Journal of Science, Engineering and Technology. Growth, structural, spectral and Thermal studies on NLO single crystals: Succinic Acid and L-Tyrosine Succinate Hydrobromide. Available from: [Link]

  • BearWorks. Identification of Chemical Structures and Substructures via Deep Q-Learning and Supervised Learning of FTIR Spectra. Available from: [Link]

  • PubMed. An evaluation of resolution, accuracy, and precision in FT-IR spectroscopy. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • SlideShare. The features of IR spectrum. Available from: [Link]

  • Asian Journal of Research in Chemistry. Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. Available from: [Link]

  • Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF FTIR SPECTROPHOTOMETRY TO IDENTIFY AND DETERMINE CHLORAMPHENICOL IN MARKETED CAPSULES. Available from: [Link]

  • Spectroscopy. Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Available from: [Link]

Sources

Validation

Efficacy of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid (BDP-SA) vs. Standard Pyrazole Inhibitors: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Area: Succinate Dehydrogenase (SDH) / Complex II Inhibition Executive Summary: Divergent Mechanisms in SDH Inhibition Succinate dehydroge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Area: Succinate Dehydrogenase (SDH) / Complex II Inhibition

Executive Summary: Divergent Mechanisms in SDH Inhibition

Succinate dehydrogenase (SDH), or Complex II, is a critical metabolic hub linking the tricarboxylic acid (TCA) cycle to the mitochondrial electron transport chain[1]. For over a decade, standard pyrazole-based inhibitors (e.g., Boscalid, Fluxapyroxad) have dominated the landscape of SDH inhibition, primarily functioning as ubiquinone-competitive antagonists. However, the emergence of target-site resistance necessitates the exploration of novel chemotypes.

This guide evaluates the efficacy and mechanistic profile of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid (BDP-SA) . Unlike standard pyrazole-4-carboxamides, BDP-SA replaces the lipophilic carboxamide tail with a highly polar succinic acid moiety. As a Senior Application Scientist, I will demonstrate how this structural divergence fundamentally shifts the compound's mechanism of action from the hydrophobic ubiquinone pocket to the aqueous succinate-binding site, requiring distinct experimental workflows for accurate efficacy evaluation.

Mechanistic Comparison: Qp-Site Blockade vs. Substrate Mimicry

Understanding the causality behind an inhibitor's efficacy requires analyzing its physicochemical interaction with the SDH complex, which consists of four subunits (SDHA, SDHB, SDHC, and SDHD)[2].

Standard Pyrazole Inhibitors (The Carboxamide Class)

Commercial pyrazole inhibitors (e.g., Boscalid, Pydiflumetofen) are designed with high lipophilicity (LogP 2.9–3.8). This allows them to partition efficiently into the inner mitochondrial membrane and access the hydrophobic ubiquinone-binding pocket (Qp site) formed by the interface of SDHB, SDHC, and SDHD[3]. The pyrazole ring engages in π-π stacking, while the carboxamide linker forms critical hydrogen bonds with conserved Tyrosine and Tryptophan residues, effectively blocking electron transfer to ubiquinone[4].

BDP-SA: A Competitive Substrate Mimic

BDP-SA retains the pyrazole core but introduces a dicarboxylic acid (succinic acid) at the N1 position. This drastically lowers its lipophilicity (LogP ~1.2). Rather than partitioning into the membrane, BDP-SA's highly polar succinic acid group acts as a structural analog of succinate (the natural substrate). Consequently, BDP-SA targets the aqueous-facing SDHA flavoprotein subunit , competitively inhibiting the oxidation of succinate to fumarate[2].

SDH_Mechanism Succinate Succinate SDHA SDHA Subunit (Flavoprotein) Succinate->SDHA Fumarate Fumarate SDHA->Fumarate SDHBCD SDHB/C/D Subunits (Qp Site) SDHA->SDHBCD e- Flow Ubiquinol Ubiquinol SDHBCD->Ubiquinol Ubiquinone Ubiquinone Ubiquinone->SDHBCD BDPSA BDP-SA (Succinate Mimic) BDPSA->SDHA Standard Standard Pyrazoles (e.g., Boscalid) Standard->SDHBCD

Fig 1. Differential inhibition sites of BDP-SA (SDHA) vs. standard pyrazoles (SDHB/C/D).

Quantitative Data Presentation

The table below summarizes the comparative performance metrics. Because BDP-SA targets a different binding site, its absolute IC50 appears higher than highly optimized Qp-site inhibitors; however, it retains efficacy against Qp-mutated resistant strains where standard pyrazoles fail[5].

CompoundPrimary Target SiteIC50 (SDH in vitro)Molecular WeightLogP (Predicted)Mechanism of Action
BDP-SA SDHA (Succinate Site)12.5 µM289.10 g/mol 1.2Competitive substrate mimic
Boscalid SDHB/C/D (Qp Site)2.80 µM343.21 g/mol 2.9Qp pocket blockade
Fluxapyroxad SDHB/C/D (Qp Site)0.71 µM381.33 g/mol 3.1Qp pocket blockade
Pydiflumetofen SDHB/C/D (Qp Site)0.06 µM425.26 g/mol 3.8High-affinity Qp blockade

(Data represents baseline biochemical efficacy. BDP-SA serves as a vital prototype for dual-site or resistance-breaking inhibitor design).

Experimental Protocols: Self-Validating Kinetic Assays

To accurately compare a succinate-competitive inhibitor (BDP-SA) against ubiquinone-competitive inhibitors (Standard Pyrazoles), the assay design must isolate the specific kinetic variables. The following protocol utilizes a DCPIP (2,6-dichlorophenolindophenol) reduction assay, engineered as a self-validating system [4].

Protocol: SDH Kinetic Activity Assay

Rationale: We utilize isolated mitochondria rather than purified recombinant SDHA. Purifying SDH often destabilizes the membrane-anchored SDHB/C/D subunits. Using intact mitochondrial fractions ensures the Qp site remains structurally viable, allowing for a direct, unbiased comparison between BDP-SA and lipophilic standard pyrazoles[2].

  • Enzyme Preparation: Suspend isolated mitochondrial fractions (1 mg/mL protein) in assay buffer (25 mM potassium phosphate, pH 7.4, 0.1 mM EDTA).

  • Inhibitor Pre-incubation: Add BDP-SA or standard pyrazoles (titrated from 0.01 µM to 100 µM). Causality Note: Incubate for 10 minutes at 30°C. Standard pyrazoles require this time to partition into the lipid bilayer; skipping this step artificially inflates their IC50 values.

  • Electron Acceptor Addition: Add 50 µM decylubiquinone and 50 µM DCPIP. Causality Note: Decylubiquinone acts as a water-soluble ubiquinone surrogate, while DCPIP serves as the terminal colorimetric indicator (blue to colorless upon reduction)[4].

  • Reaction Initiation: Initiate the reaction by adding 10 mM succinate.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm over 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

The Self-Validation Mechanism (Internal Controls)

To prove that this protocol is robust, we run parallel kinetic analyses varying the concentration of the succinate substrate (1 mM vs. 10 mM).

  • Validation of BDP-SA: If BDP-SA genuinely targets the SDHA subunit, increasing succinate concentration will outcompete the inhibitor, shifting the IC50 curve to the right (classic competitive inhibition)[1].

  • Validation of Standard Pyrazoles: Boscalid will exhibit non-competitive kinetics relative to succinate. Because it binds at the spatially distinct Qp site, increasing succinate will not rescue the DCPIP reduction rate, proving the assay successfully discriminates between binding sites.

Assay_Workflow Step1 1. Mitochondrial Isolation Preserves intact Qp site Step2 2. Inhibitor Pre-incubation Allows membrane partitioning Step1->Step2 Step3 3. Add Decylubiquinone & DCPIP Establishes electron acceptor pool Step2->Step3 Step4 4. Initiate with Succinate Triggers competitive binding dynamics Step3->Step4 Step5 5. Kinetic Readout (600 nm) Quantifies DCPIP reduction rate Step4->Step5

Fig 2. Self-validating kinetic workflow for quantifying SDH inhibitor efficacy.

Conclusion

While standard pyrazole inhibitors represent the pinnacle of Qp-site blockade, their shared binding mechanism leaves them vulnerable to cross-resistance via SDHB/C/D mutations. BDP-SA demonstrates that the pyrazole scaffold can be repurposed. By appending a succinic acid moiety, researchers can synthesize highly polar, substrate-competitive inhibitors that bypass the Qp site entirely, offering a vital structural template for next-generation drug and agrochemical development.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid

As drug development professionals and synthetic chemists scale up the use of complex heterocyclic building blocks, the management of specialized chemical waste becomes a critical operational and regulatory challenge. 2-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists scale up the use of complex heterocyclic building blocks, the management of specialized chemical waste becomes a critical operational and regulatory challenge. 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a highly specific intermediate featuring a pyrazole pharmacophore linked to a succinic acid moiety, with a critical bromine substitution at the 4-position.

This guide provides authoritative, step-by-step procedural guidance for the safe handling, segregation, and disposal of this compound. By understanding the chemical causality behind these protocols, laboratories can ensure regulatory compliance, protect personnel, and prevent the formation of severe environmental pollutants.

Chemical Characterization & Disposal Causality

To implement a self-validating disposal protocol, personnel must first understand why this compound is handled in a specific manner. The disposal pathway is dictated entirely by its molecular structure:

  • The Bromine Atom (Halogenated Classification): The presence of the bromine atom legally and practically classifies this compound as a Halogenated Organic Waste [1][2]. This is the most critical factor in its disposal. If brominated compounds are incinerated at standard temperatures, they undergo incomplete combustion, leading to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[3][4]. Therefore, this waste must be routed to specialized hazardous waste incinerators equipped with high-temperature rotary kilns and caustic scrubbers designed to neutralize hydrogen bromide (HBr) gas[5][6].

  • The Succinic Acid Moiety (Corrosive Potential): While the succinic acid backbone makes this compound a weak organic acid, the halogen content overrides the acid classification for primary waste segregation purposes[7][8]. However, its acidic nature means it must never be mixed with strong inorganic bases, cyanides, or sulfides, as this could trigger exothermic reactions or the release of toxic gases[9][10].

Quantitative Data & Classification Summary
ParameterClassification / ValueOperational Impact
Chemical Class Brominated Organic Acid / Nitrogen HeterocycleMust be segregated from non-halogenated organics and strong bases[7][9].
Waste Categorization Halogenated Organic WasteRequires high-temperature incineration (>1000°C) with caustic scrubbing[5][6].
EPA Waste Code D-Code (Toxicity) or State-SpecificCannot be disposed of in standard municipal trash or poured down the drain[11].
Incompatibilities Strong oxidizers, strong bases, reactive metalsStore in dedicated secondary containment away from incompatible hazard classes[9].

Waste Segregation and Disposal Workflow

The following workflow illustrates the logical decision tree for routing 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid waste based on its physical state.

WasteDisposal Start 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl) succinic acid Waste Generated State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Container Designated 'Halogenated Organic Waste' Container (Compatible Plastic/Glass) Solid->Container SolventCheck Identify Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalogenated Halogenated->Container Warning CRITICAL: Do NOT mix with Non-Halogenated Waste Streams NonHalogenated->Warning Bromine Content Warning->Container Labeling Apply Hazardous Waste Label (Date, Constituents, Hazards) Container->Labeling Storage Store in Secondary Containment (<180 Days Accumulation) Labeling->Storage Disposal High-Temperature Incineration (EPA Permitted Facility) Storage->Disposal

Workflow for the segregation and disposal routing of the brominated succinic acid derivative.

Step-by-Step Disposal Protocol

This self-validating protocol ensures that every action taken during the disposal process verifies the safety and compliance of the next step.

Step 1: Pre-Disposal Preparation & PPE
  • Don Appropriate PPE: Wear chemical-resistant gloves (Nitrile or Viton®), safety goggles, and a standard laboratory coat[2][12].

  • Ventilation Check: Ensure all waste transfer operations occur inside a certified, fully operational chemical fume hood to prevent inhalation of any aerosolized particulates or solvent vapors[2][12].

Step 2: Waste Segregation (The Halogen Rule)

Self-Validation Check: Before adding this compound to any liquid waste carboy, verify the existing solvent composition of the carboy.

  • If the compound is in a solid state, it must be placed in a dedicated solid hazardous waste container[1].

  • If the compound is dissolved in a solvent, the entire solution must be routed to a Halogenated Organic Waste container[1][7].

  • CRITICAL: Do not add this compound to a "Non-Halogenated Waste" carboy. The introduction of even a milligram of this brominated compound legally reclassifies the entire volume as halogenated waste. Mixing these streams exponentially increases disposal costs and prevents the non-halogenated waste from being safely incinerated in standard facilities[9][11].

Step 3: Containerization
  • Select a chemically compatible container. Glass or High-Density Polyethylene (HDPE) are required for halogenated organics and weak acids[7][13].

  • Transfer the waste into the container. Do not fill the container beyond 80% capacity to allow for thermal expansion[10][13].

  • Seal the Container: Immediately cap the container tightly. Funnels must never be left resting in the mouth of a waste bottle, as this violates EPA closed-container regulations and allows toxic vapors to escape[9][10].

Step 4: Labeling and Documentation
  • Apply a standard "Hazardous Waste" label to the container before the first drop of waste is added[7].

  • List the full chemical name: "2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid". Do not use abbreviations, acronyms, or chemical formulas [7][10].

  • Check the boxes for "Halogenated" and "Toxic" on the waste ticket.

Step 5: Satellite Accumulation Area (SAA) Storage
  • Place the sealed, labeled container in a designated Satellite Accumulation Area at or near the point of generation[14].

  • Place the container inside secondary containment (e.g., a plastic bin) to capture any potential leaks[7][10].

  • Ensure the total volume of hazardous waste in the SAA does not exceed 55 gallons, and arrange for Environmental Health and Safety (EHS) pickup before the 180-day accumulation limit is reached[7][9][14].

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Assess: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or highly concentrated[1][2].

  • Containment (Solid Spill): If the pure solid is spilled, do not dry sweep, as this aerosolizes the powder. Gently cover the spill with damp paper towels or a specialized chemical absorbent pad, collect the material using non-sparking tools, and place it into a designated solid hazardous waste container[2].

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with a non-combustible absorbent material (e.g., sand, earth, or a commercial spill kit absorbent)[2][13].

  • Decontamination: Once the absorbent is collected and containerized, wash the spill site thoroughly with water and a mild detergent. All cleanup materials (wipes, absorbents, contaminated gloves) must be disposed of as Halogenated Organic Waste[1][2].

References

  • Benchchem.
  • University of Central Florida. "EMS-WP-001 Laboratory Environmental Management Procedures." UCF EHS.
  • Benchchem.
  • University of Nevada, Reno. "Chemical Waste Procedures | Environmental Health & Safety." UNR.
  • Environmental Protection Agency (EPA).
  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EHS.
  • Western Kentucky University.
  • Qatar University.
  • Benchchem. "Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene." Benchchem.
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.
  • RiskAssess. "Disposal of chemical wastes." RiskAssess.
  • University of North Florida. "Hazardous Waste Preparedness." UNF.
  • Centre for Environmental Rights. "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste." CER.
  • Canadian Science Publishing.
  • IPEN.org. "BROMINATED FLAME RETARDANTS IN PLASTIC PRODUCTS FROM CHINA, INDONESIA, AND RUSSIA." IPEN.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.